molecular formula C7H9Cl2N B1357104 3-(Chloromethyl)-2-methylpyridine hydrochloride CAS No. 58539-77-8

3-(Chloromethyl)-2-methylpyridine hydrochloride

Cat. No.: B1357104
CAS No.: 58539-77-8
M. Wt: 178.06 g/mol
InChI Key: IVKFTPSEDAPSSI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methylpyridine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N and its molecular weight is 178.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(chloromethyl)-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKFTPSEDAPSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482089
Record name 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58539-77-8
Record name 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-2-methylpyridine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and discusses its role in the development of therapeutic agents. The information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a pyridinium salt that is a crucial building block in organic synthesis. Its reactivity, stemming from the chloromethyl group, makes it a versatile reagent for the introduction of the 2-methyl-3-pyridylmethyl moiety into various molecular scaffolds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 58539-77-8[1]
Molecular Formula C₇H₉Cl₂N[1]
Molecular Weight 178.06 g/mol [1]
Melting Point 133-135 °CN/A
Boiling Point Not available
Appearance Brown solid[2]
Solubility Soluble in water, ethanol, and acetone.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the oxidation of 2-methyl-3-picoline (3-methyl-2-picoline). The resulting carboxylic acid is then esterified, followed by reduction to the corresponding alcohol, and finally, chlorination to yield the desired product.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination 2-Methyl-3-picoline 2-Methyl-3-picoline 2-Methylnicotinic_acid 2-Methylnicotinic_acid 2-Methyl-3-picoline->2-Methylnicotinic_acid KMnO4, H2O, 85-90°C Methyl_2-methylnicotinate Methyl_2-methylnicotinate 2-Methylnicotinic_acid->Methyl_2-methylnicotinate Methanol, H2SO4 (2-Methylpyridin-3-yl)methanol (2-Methylpyridin-3-yl)methanol Methyl_2-methylnicotinate->(2-Methylpyridin-3-yl)methanol LiAlH4, THF 3-(Chloromethyl)-2-methylpyridine_hydrochloride 3-(Chloromethyl)-2-methylpyridine_hydrochloride (2-Methylpyridin-3-yl)methanol->3-(Chloromethyl)-2-methylpyridine_hydrochloride SOCl2, Toluene/Chloroform

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Oxidation of 2-Methyl-3-picoline to 2-Methylnicotinic Acid [3]

  • To a solution of 2-methyl-3-picoline in water, heat the mixture to 85-90°C.

  • Slowly add potassium permanganate (KMnO₄) in portions while maintaining the temperature.

  • After the addition is complete, continue stirring at the same temperature for 30 minutes.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the 2-methylnicotinic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 2: Esterification of 2-Methylnicotinic Acid to Methyl 2-methylnicotinate [3]

  • Suspend 2-methylnicotinic acid in methanol.

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methylnicotinate.

Step 3: Reduction of Methyl 2-methylnicotinate to (2-Methylpyridin-3-yl)methanol [4][5][6]

Note: This is a general procedure based on the reduction of similar esters with Lithium aluminum hydride (LiAlH₄). Appropriate safety precautions must be taken when working with LiAlH₄.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve methyl 2-methylnicotinate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-methylpyridin-3-yl)methanol.

Step 4: Chlorination of (2-Methylpyridin-3-yl)methanol to this compound [2]

  • Prepare a solution of thionyl chloride (SOCl₂) in toluene.

  • In a separate flask, dissolve (2-methylpyridin-3-yl)methanol (29.9 g, 234 mmol) in chloroform (110 ml).

  • Add the solution of the alcohol dropwise to the thionyl chloride solution while maintaining the internal temperature between 23° and 35°C.

  • After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour.

  • Remove the solvent completely under vacuum.

  • Resuspend the resulting brown precipitate in toluene, filter rapidly, and wash the solid three times with toluene.

  • Dry the product in a desiccator under vacuum to obtain this compound as a brown solid (35.9 g, 87% yield).[2]

Applications in Drug Development

This compound is a vital intermediate in the synthesis of pharmaceuticals, most notably in the production of the second-generation antihistamine, Rupatadine.[4][7][8][9]

Logical Relationship in the Synthesis of Rupatadine

Rupatadine_Synthesis Start Starting Materials Intermediate 3-(Chloromethyl)-2-methylpyridine hydrochloride Start->Intermediate Multi-step synthesis Drug Rupatadine Intermediate->Drug Condensation with Desloratadine

Caption: Role of this compound in Rupatadine synthesis.

The synthesis of Rupatadine involves the N-alkylation of desloratadine with 3-(chloromethyl)-5-methylpyridine hydrochloride (a constitutional isomer of the title compound) in the presence of a base.[4][9] While the specific isomer used for Rupatadine is different, the chemistry highlights the importance of chloromethylpyridines as alkylating agents in the synthesis of complex drug molecules.

Spectral Data

Table 2: Spectral Data for 3-(chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)

Technique Data Reference
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.12 (s, 1H), 8.97 (d, J=4.8 Hz, 1H), 8.72 (d, J=8.1 Hz, 1H), 8.14 (dd, J=8.1, 5.7 Hz, 1H), 5.07 (s, 2H)[10]
IR (KBr disc) Major peaks consistent with aromatic C-H, C=C, C=N stretching, and C-Cl stretching.[11]
Mass Spectrum (EI) m/z: 127 (M⁺), 92, 65. The molecular ion peak corresponds to the free base.[10]

The ¹H NMR spectrum of 3-(chloromethyl)pyridine hydrochloride shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing effect of the protonated nitrogen atom.[12] The singlet at 5.07 ppm corresponds to the two protons of the chloromethyl group. The mass spectrum shows a base peak at m/z 92, corresponding to the loss of a chlorine atom from the molecular ion.

Safety and Handling

This compound is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while multi-stepped, is well-established. Its primary utility lies in its ability to act as an electrophile in alkylation reactions, a property that has been exploited in the synthesis of important pharmaceutical agents. This guide provides essential technical information for researchers working with this compound, facilitating its safe and effective use in the laboratory.

References

An In-depth Technical Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58539-77-8

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2-methylpyridine hydrochloride, a key heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This document details its physicochemical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a solid, reactive compound. Its hydrochloride salt form enhances stability and handling compared to the free base. A summary of its key physical and chemical properties is presented below.

PropertyValueCitation(s)
CAS Number 58539-77-8[1][2]
Molecular Formula C₇H₉Cl₂N[1]
Molecular Weight 178.06 g/mol [1][2]
IUPAC Name 3-(chloromethyl)-2-methylpyridine;hydrochloride[1]
Appearance Solid[3]
SMILES Cl.CC1=C(CCl)C=CC=N1[1]
InChI Key IVKFTPSEDAPSSI-UHFFFAOYSA-N[1]
Storage Conditions Inert atmosphere, room temperature[2]

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved by the chlorination of the corresponding alcohol precursor, (2-methylpyridin-3-yl)methanol. This reaction typically utilizes thionyl chloride as the chlorinating agent.

Experimental Protocol: Synthesis from (2-Methylpyridin-3-yl)methanol

This protocol is based on a reported synthetic method.

Materials:

  • (2-Methylpyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Toluene

Procedure:

  • A solution of (2-methylpyridin-3-yl)methanol (1 equivalent) in chloroform is prepared.

  • In a separate reaction vessel, a solution of thionyl chloride (approximately 1.1 equivalents) in toluene is prepared and maintained at a temperature between 23°C and 35°C.

  • The solution of the alcohol is added dropwise to the thionyl chloride solution, ensuring the internal temperature is maintained within the specified range.

  • Following the addition, the reaction mixture is stirred vigorously at room temperature for 1 hour.

  • The solvent is completely evaporated under vacuum (e.g., using a water pump).

  • The resulting precipitate is resuspended in toluene, filtered rapidly, and washed three times with toluene.

  • The final product, this compound, is dried in a desiccator under vacuum to yield a solid.[4]

A generalized workflow for this synthesis is depicted in the following diagram.

G Synthesis of 3-(Chloromethyl)-2-methylpyridine HCl cluster_reactants Reactants cluster_process Process cluster_product Product A (2-Methylpyridin-3-yl)methanol P1 Reaction in Chloroform/Toluene A->P1 B Thionyl Chloride (SOCl₂) B->P1 P2 Stirring at RT P1->P2 P3 Solvent Evaporation P2->P3 P4 Washing & Drying P3->P4 C 3-(Chloromethyl)-2-methylpyridine HCl P4->C G Role as a Synthetic Intermediate cluster_starting Key Intermediate cluster_reactions Synthetic Transformations cluster_products Final Products A 3-(Chloromethyl)-2-methylpyridine HCl B Nucleophilic Substitution (e.g., N-alkylation) A->B Reacts with Nucleophiles C Pharmaceuticals B->C D Agrochemicals B->D E Specialty Polymers / Ligands B->E

References

The Chemical Mechanism and Synthetic Utility of 3-(Chloromethyl)-2-methylpyridine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-2-methylpyridine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. While not possessing a pharmacological mechanism of action in the traditional sense, its utility lies in its chemical reactivity, specifically as an alkylating agent. The presence of a reactive chloromethyl group on the pyridine scaffold allows for its strategic incorporation into more complex molecules, thereby imparting specific physicochemical and biological properties to the final compound. This technical guide elucidates the chemical mechanism of action of this compound, details its synthesis, and provides an example of its application in the synthesis of the antihistamine, Rupatadine, thereby highlighting its significance in drug discovery and development.

Core Concept: A Tale of Chemical Reactivity

The "mechanism of action" of this compound is rooted in its chemical reactivity as an electrophile. The electron-withdrawing nature of the pyridine ring and the chlorine atom polarizes the C-Cl bond of the chloromethyl group, making the carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a synthetic intermediate.

The primary reaction it undergoes is nucleophilic substitution , where a nucleophile (a species rich in electrons, such as an amine or an alcohol) displaces the chloride ion. This results in the formation of a new covalent bond, effectively coupling the 2-methyl-3-pyridinylmethyl moiety to the nucleophilic molecule.

Caption: General mechanism of nucleophilic substitution involving 3-(Chloromethyl)-2-methylpyridine.

Synthesis of this compound

The synthesis of this compound is a critical process for its availability as a research and industrial chemical. A common synthetic route involves the chlorination of the corresponding alcohol.

Experimental Protocol: Synthesis from (2-Methyl-pyridin-3-yl)-methanol

A solution of (2-Methyl-pyridin-3-yl)-methanol is prepared in a suitable solvent such as chloroform. This solution is then added dropwise to a solution of thionyl chloride (SOCl₂) in toluene, while maintaining the temperature between 23°C and 35°C. After the addition is complete, the reaction mixture is stirred vigorously at room temperature for approximately one hour. The solvent is then removed under vacuum, and the resulting precipitate is resuspended in toluene, filtered, and washed with toluene to yield this compound as a solid.[1]

Parameter Value
Starting Material(2-Methyl-pyridin-3-yl)-methanol
ReagentThionyl chloride (SOCl₂)
SolventsChloroform, Toluene
Temperature23-35°C
Reaction Time1 hour
ProductThis compound

Table 1: Summary of synthesis parameters for this compound.

Application in Drug Development: The Synthesis of Rupatadine

A notable application demonstrating the utility of a closely related analogue, 3-(chloromethyl)-5-methylpyridine hydrochloride, is in the synthesis of Rupatadine, a second-generation antihistamine. In this synthesis, 3-(chloromethyl)-5-methylpyridine hydrochloride acts as the alkylating agent to introduce the methylpyridine moiety onto the desloratadine scaffold.

Experimental Protocol: N-alkylation of Desloratadine

A mixture of 3-chloromethyl-5-methylpyridine, desloratadine, potassium carbonate (as a base), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is stirred in toluene. The reaction mixture is heated to approximately 70°C for 6-8 hours. The progress of the reaction is monitored by a suitable analytical technique like HPLC. Upon completion, the crude Rupatadine is isolated and can be further purified and converted to its fumarate salt.[1]

Caption: Synthesis of Rupatadine via N-alkylation of Desloratadine.

Workflow in Medicinal Chemistry

The journey of a synthetic intermediate like this compound from a laboratory chemical to a component of a life-saving drug follows a structured workflow in medicinal chemistry.

Drug_Development_Workflow Start Synthesis of 3-(Chloromethyl)-2-methylpyridine HCl Intermediate Purified Intermediate Start->Intermediate Quality Control Reaction Coupling Reaction with Pharmacophore Scaffold Intermediate->Reaction API Crude Active Pharmaceutical Ingredient (API) Reaction->API Purification Purification and Salt Formation API->Purification Final_API Final API Purification->Final_API Characterization Formulation Formulation Studies Final_API->Formulation Drug_Product Final Drug Product Formulation->Drug_Product

References

A Technical Guide to the Synthesis of Key Intermediates for Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of core intermediates essential for the manufacturing of widely used proton pump inhibitors (PPIs). The synthesis of these anti-ulcer drugs, including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole, shares a common synthetic backbone: the coupling of a substituted 2-chloromethylpyridine with a 2-mercaptobenzimidazole derivative, followed by a controlled oxidation of the resulting thioether to the active sulfoxide. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols for key reactions, and quantitative data to facilitate comparison and process optimization.

Core Intermediates: The Building Blocks of PPIs

The synthesis of the diverse family of proton pump inhibitors hinges on two primary heterocyclic intermediates: a substituted pyridine moiety and a substituted benzimidazole moiety.

1. Substituted 2-(Chloromethyl)pyridine Hydrochlorides: These intermediates provide the pyridine portion of the final drug molecule. The substituents on the pyridine ring are crucial for the specific pharmacological profile of each PPI.

2. Substituted 2-Mercaptobenzimidazoles: This class of intermediates forms the benzimidazole core of the PPIs. Variations in the substituents on the benzimidazole ring also contribute to the distinct properties of each drug.

The general synthetic strategy involves the nucleophilic substitution reaction between the thiol group of the 2-mercaptobenzimidazole and the chloromethyl group of the pyridine derivative to form a thioether intermediate. This thioether is then carefully oxidized to the corresponding sulfoxide, which is the active pharmaceutical ingredient.

Synthetic Pathways and Logical Flow

The synthesis of proton pump inhibitors follows a logical sequence of chemical transformations. The following diagrams, generated using the DOT language, illustrate the general workflow and the key reaction steps.

G cluster_0 Pyridine Intermediate Synthesis cluster_1 Benzimidazole Intermediate Synthesis cluster_2 PPI Synthesis Pyridine_Starting_Material Substituted Pyridine Hydroxymethyl_Pyridine 2-Hydroxymethyl Pyridine Derivative Pyridine_Starting_Material->Hydroxymethyl_Pyridine   Hydroxymethylation Chloromethyl_Pyridine 2-Chloromethyl Pyridine HCl Hydroxymethyl_Pyridine->Chloromethyl_Pyridine  Chlorination Thioether Thioether Intermediate Chloromethyl_Pyridine->Thioether o_Phenylenediamine Substituted o-Phenylenediamine Mercaptobenzimidazole 2-Mercaptobenzimidazole Derivative o_Phenylenediamine->Mercaptobenzimidazole  Cyclization with CS2 or equivalent Mercaptobenzimidazole->Thioether Coupling Reaction PPI Proton Pump Inhibitor (Sulfoxide) Thioether->PPI Oxidation

Caption: General synthetic workflow for proton pump inhibitors.

Quantitative Data Summary

The following tables provide a comparative summary of the yields for the key synthetic steps in the production of various proton pump inhibitors.

Table 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride Intermediates

PPIPyridine IntermediateStarting MaterialChlorinating AgentYield (%)Reference
Omeprazole/Esomeprazole2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridineThionyl chloride100[1]
Omeprazole/Esomeprazole2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridineSulfuryl chloride76.4[2]
Pantoprazole2-Chloromethyl-3,4-dimethoxypyridine HCl2-Hydroxymethyl-3,4-dimethoxypyridineThionyl chloride93.9[3]
Pantoprazole2-Chloromethyl-3,4-dimethoxypyridine HCl2-Hydroxymethyl-3,4-dimethoxypyridineBis(trichloromethyl) carbonate98[4]
Rabeprazole2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridineThionyl chloride99.0[5]
Lansoprazole2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineThionyl chloride-[6][7]

Table 2: Synthesis of Thioether Intermediates

PPIThioether IntermediatePyridine PrecursorBenzimidazole PrecursorCoupling ConditionsYield (%)Reference
Omeprazole5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl2-Mercapto-5-methoxybenzimidazoleNaOH, EthanolHigh[8]
Pantoprazole5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole2-Chloromethyl-3,4-dimethoxypyridine HCl5-(Difluoromethoxy)-2-mercaptobenzimidazole--[9]
Rabeprazole2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine2-MercaptobenzimidazoleMitsunobu reaction70-80[10]
Lansoprazole2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl2-MercaptobenzimidazoleAlkali>98[11]

Table 3: Oxidation of Thioether to Sulfoxide (Final PPI)

PPIOxidizing AgentSolventYield (%)Reference
Omeprazolem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane-[12]
OmeprazoleHydrogen peroxide / Ammonium molybdateMethanol91.1[13]
PantoprazoleSodium hypochloriteDichloromethane/Water87.5[14]
Rabeprazolem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane/Diethyl ether-[12]
RabeprazoleTrichloroisocyanuric acidAcetonitrile/Dichloromethane95[15]
LansoprazoleSodium hypochloriteWater-[16][17]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final coupling and oxidation steps, based on published procedures.

Protocol 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride (Omeprazole Intermediate)

Materials:

  • 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • Thionyl chloride

  • Dichloromethane

  • Hexane

Procedure:

  • Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane in a reaction vessel under an argon atmosphere.[1]

  • Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise to the reaction mixture over 30 minutes at room temperature.[1]

  • Stir the reaction mixture for an additional 30 minutes at room temperature after the addition is complete.[1]

  • Remove the solvent by distillation under reduced pressure.[1]

  • Suspend the resulting solid residue in 200 mL of hexane and collect the solid by filtration.[1]

  • Wash the solid with 50 mL of hexane and air-dry to yield 33.3 g (100%) of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[1]

Protocol 2: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (Pantoprazole Intermediate)

Materials:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine

  • Thionyl chloride

  • Dichloromethane

  • Toluene

Procedure:

  • Add a solution of 4 mL of thionyl chloride in 20 mL of dry dichloromethane dropwise to a cooled (0-5 °C) and stirred solution of 6.76 g of 2-hydroxymethyl-3,4-dimethoxypyridine.[18]

  • Warm the mixture to 20 °C and concentrate to a low volume under vacuum.[18]

  • Add toluene to the residue to precipitate the product.[18]

  • Collect the solid to obtain 8.4 g (93%) of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as a colorless solid.[18]

Protocol 3: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Thioether Intermediate)

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C.[8]

  • To the dissolved sodium hydroxide solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until it dissolves.[8]

  • Cool the reaction mixture to below 10°C.[8]

  • In a separate vessel, dissolve 20 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.[8]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[8]

  • Stir the reaction mixture, allowing it to warm to room temperature, and continue stirring until the reaction is complete (monitored by TLC).

  • Isolate the product by filtration, wash with water, and dry to obtain the thioether intermediate.

Protocol 4: Oxidation of Thioether to Omeprazole

Materials:

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (thioether intermediate)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thioether intermediate in dichloromethane.

  • Cool the solution to a low temperature (e.g., -10 to 0 °C).

  • Slowly add a solution of one molar equivalent of m-CPBA in dichloromethane.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the organic layer with an aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.[8]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[8]

  • Remove the solvent under reduced pressure to yield crude omeprazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).[8]

Logical Relationships in Synthesis

The synthesis of each PPI, while differing in specific reagents and conditions, adheres to a fundamental logical progression. The following diagram illustrates the key decision points and transformations in a typical PPI synthesis.

G Start Select Target PPI Pyridine_Choice Choose Substituted Pyridine Precursor Start->Pyridine_Choice Benzimidazole_Choice Choose Substituted Benzimidazole Precursor Start->Benzimidazole_Choice Coupling Perform Thioether Coupling Pyridine_Choice->Coupling Benzimidazole_Choice->Coupling Oxidation Perform Sulfoxide Oxidation Coupling->Oxidation Purification Purify Final Product Oxidation->Purification End Final PPI Purification->End

Caption: Logical flow of the decision and reaction process in PPI synthesis.

This guide provides a foundational understanding of the synthesis of key intermediates for proton pump inhibitors. For further details on specific reaction conditions and optimization, consulting the referenced literature is recommended.

References

The Enduring Legacy of the Pyridine Ring in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its status as a "privileged" structure in drug design. Pyridine derivatives are integral components of numerous natural products, including alkaloids and vitamins like niacin and pyridoxine, and are found in a significant portion of FDA-approved drugs.[1] This prevalence is not coincidental; the pyridine ring often imparts favorable physicochemical and pharmacokinetic properties to drug candidates, such as enhanced metabolic stability, improved permeability, and increased potency and binding affinity.[2] This technical guide provides an in-depth exploration of the multifaceted role of pyridine derivatives in modern drug discovery, detailing their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

The Physicochemical Advantages of the Pyridine Scaffold

The nitrogen atom in the pyridine ring distinguishes it significantly from its carbocyclic analog, benzene. This nitrogen atom possesses a non-bonding pair of electrons, which allows it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[2] This feature profoundly enhances the pharmacokinetic properties of drug molecules.[2] Furthermore, the pyridine ring is a polar and ionizable aromatic system, which can be leveraged to improve the solubility and bioavailability of poorly soluble compounds.[3][4] The substitution of a carbon-hydrogen group in a benzene ring with a nitrogen atom to form a pyridine ring is a common bioisosteric replacement strategy in drug design, often leading to improved biological activity and metabolic stability.[2][5]

Therapeutic Applications of Pyridine Derivatives

The versatility of the pyridine scaffold is reflected in the broad spectrum of therapeutic areas where its derivatives have made a significant impact. From infectious diseases to oncology and neurodegenerative disorders, pyridine-containing drugs are at the forefront of patient care.

Anticancer Agents

Pyridine derivatives are particularly prominent in oncology.[6][7][8] They are key components of numerous targeted therapies, especially kinase inhibitors. The pyridine moiety can effectively interact with the hinge region of kinase active sites, a common feature of many kinase inhibitors.[9]

Table 1: Anticancer Activity of Representative Pyridine Derivatives

Compound/DrugTargetCancer Cell LineIC50/ActivityReference
ImatinibBcr-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, GIST-[3]
SorafenibVEGFR-2, PDGFR, Raf kinasesRenal Cell Carcinoma, Hepatocellular CarcinomaVEGFR-2 IC50 = 0.09 ± 0.01 µM[10][11]
CrizotinibALK, ROS1, c-METNon-Small Cell Lung Cancer-[10]
Pyridine-urea derivative 8e VEGFR-2MCF-7 (Breast)0.11 µM (72h)[10]
Pyridine-urea derivative 8n VEGFR-2MCF-7 (Breast)0.80 µM (72h)[10]
Pyrazolopyridine-based CSK inhibitorCSK-IC50 = 5600 nM (initial hit)[12]
Imidazo[4,5-b]pyridine derivativeAurora A kinaseVariouspIC50 range: 4.538 to 7.398[13]
Pyridine-1,3,4-oxadiazole hybrid VII -HepG2, MCF-7, SW1116, BGC823IC50 = 0.76–12.21 μM
Pyridine-thiazole hybrid 4 PARP1HL-60 (Leukemia)IC50 = 0.57 µM[14]
Imidazol-5-yl pyridine 11d p38α/MAPK14-IC50 = 45 nM[15]
Antiviral Agents

The antiviral potential of pyridine derivatives has been extensively explored, leading to the development of drugs targeting various viral infections, including HIV and influenza.[16][17][18] These compounds can inhibit key viral enzymes such as reverse transcriptase and neuraminidase.[16][17]

Table 2: Antiviral Activity of Representative Pyridine Derivatives

Compound/DrugTarget VirusMechanism of ActionEC50/IC50/% InhibitionReference
DelavirdineHIV-1Non-nucleoside reverse transcriptase inhibitor-
AtazanavirHIVProtease inhibitor-
Pyridine-N-oxide 227 SARS-CoV-23CLpro inhibitorEC50 ~ 2.2 µM[19]
Pyridine-biphenyl glycoside 3a Rotavirus WANot specified63.3% inhibition[5]
Pyridine-biphenyl glycoside 3a Herpes simplex virus type 1Not specified80% inhibition[5]
Antibacterial Agents

Pyridine-containing compounds have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5][20] Their mechanisms of action can vary, from disrupting cell wall synthesis to inhibiting essential metabolic pathways.

Table 3: Antibacterial Activity of Representative Pyridine Derivatives

Compound/DrugBacterial Strain(s)MIC (µg/mL)Reference
IsoniazidMycobacterium tuberculosis-[21][22]
3-(Pyridine-3-yl)-2-oxazolidinone 21d S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusSimilar to linezolid[23]
N-alkylated pyridine salt 66 S. aureus, E. coli56 ± 0.5% inhibition at 100 µg/mL[7]
2-(methyldithio)pyridine-3-carbonitrile 29 Various Gram-positive and Gram-negative bacteria0.5 to 64[7]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5a E. coli K12, R2, R3, R40.2–1.3[8]
Anti-inflammatory Agents

The anti-inflammatory properties of pyridine derivatives are well-documented, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[21][24]

Table 4: Anti-inflammatory Activity of Representative Pyridine Derivatives

Compound/DrugTargetIC50Reference
EtoricoxibCOX-2-[25]
Pyridoacylsulfonamide derivative 3 COX-25.6 µM[24]
Pyridoacylsulfonamide derivative 3 PGE2 production0.15 µM[24]
Pyridopyrimidine derivative IIId COX-20.67–1.02 µM[26]
Imidazol-5-yl pyridine 11d PGE2 production0.29 µM[15]
Imidazol-5-yl pyridine 11d NO production0.61 µM[15]
Agents for Neurodegenerative Diseases

In the realm of neurodegenerative disorders, particularly Alzheimer's disease, pyridine derivatives have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[13][27][28] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, leading to symptomatic improvement.

Table 5: Anti-Alzheimer's Activity of Representative Pyridine Derivatives

Compound/DrugTargetIC50Reference
TacrineAcetylcholinesterase (AChE)-[29]
Coumarin-pyridine hybrid 3f AChE2 nM[30]
Coumarin-pyridine hybrid 3f Butyrylcholinesterase (BuChE)24 nM[30]
Tacrine-pyrazolo[3,4-b]pyridine hybrid 10j AChE0.125 µM[31]
7-hydroxy-chromone-pyridine derivative 14 AChE0.71 µM[31]
Zinc (II) amide carboxylate complex AAZ8 AChE14 µg/mL[28]
Zinc (II) amide carboxylate complex AAZ8 BuChE18 µg/mL[28]

Pharmacokinetic Profiles of Notable Pyridine-Containing Drugs

The success of a drug candidate is heavily reliant on its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). The pyridine ring can significantly influence these parameters.

Table 6: Pharmacokinetic Data (ADME) of Selected Pyridine-Containing Drugs

DrugBioavailabilityProtein BindingMetabolismElimination Half-lifePrimary Excretion RouteReference(s)
Imatinib 98%~95%Primarily CYP3A4/3A5~18 hoursBiliary/Fecal[3][32][33]
Etoricoxib ~100%~92%Primarily CYP3A4~22 hoursRenal (as metabolites)[15][21][25]
Isoniazid Varies with acetylator statusLowN-acetyltransferase 2, CYP2E1~1-4 hours (variable)Renal[2][8][22]
Tacrine 17-24% (high first-pass effect)~55%Primarily CYP1A2~2-4 hoursRenal (as metabolites)[10][11][34][35][36]

Key Signaling Pathways Targeted by Pyridine Derivatives

The therapeutic effects of pyridine derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in disease.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several pyridine-based anticancer drugs, such as sorafenib, function by inhibiting the kinase activity of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib (Pyridine Derivative) Sorafenib->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition by pyridine derivatives.
PIM-1 Kinase Signaling in Cancer

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[26][37] It is often regulated by the JAK/STAT signaling pathway. The development of pyridine-based PIM-1 inhibitors is an active area of cancer research.

PIM1_Signaling Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription Bad Bad PIM1->Bad Inhibits p27 p27 PIM1->p27 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Proliferation Cell Proliferation p27->Proliferation Inhibits PyridineInhibitor Pyridine-based PIM-1 Inhibitor PyridineInhibitor->PIM1 Inhibits

PIM-1 kinase signaling pathway and its inhibition.
Acetylcholinesterase in Alzheimer's Disease

In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) in the synaptic cleft contributes to cognitive decline.[7][27] Pyridine-based AChE inhibitors, such as tacrine and its analogs, block the active site of AChE, thereby increasing the concentration and duration of action of ACh.

AChE_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Substrate AChR ACh Receptor ACh_synapse->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Tacrine Tacrine (Pyridine Derivative) Tacrine->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Cholinergic synapse and the mechanism of AChE inhibition.

Experimental Protocols

The evaluation of pyridine derivatives in medicinal chemistry relies on a suite of standardized and robust experimental protocols. These assays are essential for determining the biological activity, potency, and mechanism of action of new chemical entities.

Synthesis of Pyridine Derivatives

Example: Synthesis of N-(Hydroxymethyl)nicotinamide

This protocol describes the synthesis of an antimicrobial nicotinamide derivative.[31]

  • Reaction Setup: To a round-bottom flask, add 3.0 g of nicotinamide, 5.0 mL of a 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.[31]

  • Reaction Conditions: Heat the mixture in a boiling water bath with continuous stirring for 1 hour.[31]

  • Workup: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[31]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to induce crystallization.[31]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[31]

In Vitro Biological Assays

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibition of the VEGFR-2 enzyme.

  • Preparation: Prepare a serial dilution of the test pyridine derivative.

  • Reaction Mixture: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[21]

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).[21]

  • Plate Setup: In a 96-well plate, add the assay buffer, AChE enzyme, and various concentrations of the pyridine-based test inhibitor. Include controls for 100% enzyme activity (no inhibitor) and blank (no enzyme).[21]

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI and DTNB solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetically) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[21]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[3][14][17]

  • Preparation of Inoculum: Culture the test bacterium overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[3][36]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridine derivative in the broth.[17][36]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[3][36]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3][17]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]

Drug Discovery Workflow for Pyridine Derivatives

The discovery and development of new pyridine-based drugs is a complex, multi-stage process that begins with target identification and culminates in clinical trials. A typical workflow involves high-throughput screening, hit-to-lead optimization, and preclinical development.

DrugDiscoveryWorkflow TargetID Target Identification & Validation AssayDev Assay Development & HTS TargetID->AssayDev HitID Hit Identification AssayDev->HitID HitToLead Hit-to-Lead Optimization (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (ADME/Tox) HitToLead->LeadOpt Preclinical Preclinical Development (In vivo studies) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Library Pyridine Derivative Compound Library Library->AssayDev

A generalized workflow for the discovery of pyridine-based drugs.

Conclusion

The pyridine ring is an exceptionally versatile and valuable scaffold in medicinal chemistry, contributing to the development of a wide array of therapeutic agents. Its unique electronic and physicochemical properties allow for fine-tuning of biological activity and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of the interactions between pyridine derivatives and their biological targets will undoubtedly lead to the discovery of new and improved medicines. This technical guide has provided a comprehensive overview of the pivotal role of pyridine derivatives, from their fundamental properties to their clinical applications and the experimental frameworks used in their discovery and development, underscoring their enduring importance for researchers, scientists, and drug development professionals.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-2-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) such as rabeprazole. Its discovery and the subsequent development of its synthetic routes are not attributable to a single breakthrough but rather represent a progressive evolution in the field of medicinal chemistry. This technical guide provides an in-depth exploration of the history, synthesis, and key experimental protocols related to this important compound.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in scientific literature, suggesting its emergence as a crucial building block was a result of the growing demand for substituted pyridine intermediates in drug discovery. The history of its precursor, 2-methyl-3-pyridinemethanol, dates back to the mid-20th century, where investigations into substituted pyridines for pharmaceutical applications were intensifying.[1] The development of efficient methods to convert the hydroxymethyl group to a reactive chloromethyl group was a logical and necessary step to facilitate the coupling of the pyridine moiety with other molecular scaffolds.

The significance of this compound escalated with the rise of anti-ulcer drugs. The traditional synthesis of related 2-chloromethyl-pyridine precursors often involved the nitration of picolines, followed by a series of transformations.[2] However, the need for regioselective synthesis and improved yields spurred the development of more refined synthetic pathways.

Synthetic Pathways

Several synthetic routes to this compound and its positional isomers have been developed, primarily documented in patent literature. A common and illustrative pathway begins with the readily available 2,3-dimethylpyridine (2,3-lutidine).

Pathway 1: From 2,3-Dimethylpyridine N-oxide

A prevalent method involves the N-oxidation of 2,3-dimethylpyridine, followed by rearrangement and chlorination. This pathway is a cornerstone in the industrial production of intermediates for drugs like rabeprazole.

G A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-oxide A->B Oxidation C 2-Hydroxymethyl-3-methylpyridine B->C Rearrangement D 2-Chloromethyl-3-methylpyridine C->D Chlorination E 3-(Chloromethyl)-2-methylpyridine hydrochloride D->E HCl salt formation

Caption: Synthesis of this compound from 2,3-Dimethylpyridine.

Pathway 2: From 3-Methylpyridine

Another documented route starts with 3-methylpyridine (3-picoline), involving oxidation, esterification, reduction, and final chlorination.[3]

G A 3-Methylpyridine B Nicotinic Acid A->B Oxidation C Methyl Nicotinate B->C Esterification D 3-Pyridinemethanol C->D Reduction E 3-(Chloromethyl)pyridine hydrochloride D->E Chlorination & HCl salt formation

Caption: Synthesis of 3-(Chloromethyl)pyridine hydrochloride from 3-Methylpyridine.

Data Presentation

The following tables summarize quantitative data extracted from various patented synthetic methods.

Table 1: Synthesis via 2,3-Dimethylpyridine N-oxide Pathway

StepReagents and ConditionsYield (%)Reference
N-Oxidation 2,3-Lutidine, RuCl₃, O₂, Dichloromethane, Room Temperature, 8h93[2]
Rearrangement & Chlorination Acetic anhydride, followed by Thionyl chlorideNot specified[2]

Table 2: Synthesis via 3-Methylpyridine Pathway [3]

StepReagents and ConditionsMolar Ratio (Starting Material:Reagent)Temperature (°C)Yield (%)
Oxidation 3-Methylpyridine, Potassium permanganate, Water1 : 2.1-2.385-90Not specified
Esterification Nicotinic acid, Methanol, Sulfuric acid1 : 1.3Not specifiedNot specified
Reduction Methyl nicotinate, Reducing agentNot specifiedNot specifiedNot specified
Chlorination 3-Pyridinemethanol, Thionyl chloride1 : 1.1-1.3Not specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylpyridine N-oxide[2]
  • Reaction Setup: A solution of 2,3-lutidine in dichloromethane is prepared in a reaction vessel.

  • Catalyst Addition: A catalytic amount of RuCl₃·3H₂O (5 mol%) is added to the solution.

  • Oxidation: Oxygen gas is bubbled through the reaction mixture at room temperature for 8 hours.

  • Work-up: The reaction mixture is concentrated to yield 2,3-Dimethyl-pyridine-N-oxide.

Protocol 2: Synthesis of 3-(Chloromethyl)pyridine hydrochloride from 3-Methylpyridine[3]
  • Oxidation:

    • To a flask containing 3-picoline (18.6g, 0.2mol) and water (150ml), heat to 80°C.

    • Add potassium permanganate (66.36g, 0.42mol) in batches, maintaining the temperature at 85-90°C with stirring for 30 minutes.

    • After the reaction is complete (monitored by TLC), adjust the pH to 3 with 2mol/L hydrochloric acid.

    • Cool the reaction mixture to 25°C and filter to obtain nicotinic acid.

  • Esterification:

    • React the obtained nicotinic acid with methanol (12g, 0.26mol) in the presence of concentrated sulfuric acid to yield methyl nicotinate.

  • Reduction:

    • The methyl nicotinate is reduced to 3-pyridinemethanol. (The patent does not specify the reducing agent and conditions in the abstract).

  • Chlorination and Salt Formation:

    • React 3-pyridinemethanol with thionyl chloride (molar ratio 1:1.1-1.3) to produce 3-(chloromethyl)pyridine hydrochloride.

Protocol 3: Direct Chlorination of 2-methyl-3-pyridinemethanol[4]
  • Reaction Setup: A solution of 2-methyl-3-pyridinemethanol (29.9 g, 234 mmol) in chloroform (110 ml) is prepared.

  • Addition of Chlorinating Agent: This solution is added dropwise to a solution of thionyl chloride (18.6 ml, 256 mmol) in toluene (26 ml), maintaining the internal temperature between 23°C and 35°C.

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 1 hour.

  • Isolation: The solvent is completely evaporated under vacuum. The resulting brown precipitate is resuspended in toluene, filtered rapidly, and washed three times with toluene.

  • Drying: The solid is dried in a desiccator under vacuum to yield this compound as a brown solid (35.9 g, 87% yield).

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and intermediates in the synthesis of rabeprazole, highlighting the central role of a chloromethylpyridine intermediate.

G cluster_0 Pyridine Intermediate Synthesis cluster_1 Benzimidazole Moiety A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-oxide A->B Oxidation C 2-Chloromethyl-3-methyl-4-alkoxypyridine B->C Multi-step conversion F Rabeprazole Precursor C->F Coupling D Substituted o-phenylenediamine E 2-Mercaptobenzimidazole derivative D->E Cyclization E->F G Rabeprazole (sulfide) F->G Rearrangement H Rabeprazole (sulfoxide - API) G->H Oxidation

Caption: Role of chloromethylpyridine intermediate in Rabeprazole synthesis.

Conclusion

This compound, while not having a singular "discovery" moment, has become an indispensable tool in the arsenal of medicinal chemists. Its synthetic routes have been refined over time to improve efficiency, yield, and safety, reflecting the broader advancements in organic synthesis. The detailed protocols and synthetic pathways presented in this guide offer valuable insights for researchers and professionals engaged in the development of pyridine-based pharmaceuticals, underscoring the continued importance of this versatile intermediate.

References

An In-depth Technical Guide to the Electrophilic Sites of 3-(chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic nature of 3-(chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines the principal electrophilic sites, discusses the underlying chemical principles governing its reactivity, and provides generalized experimental protocols for its reaction with various nucleophiles.

Overview of Electrophilicity

This compound possesses two main regions of electrophilicity, which dictate its reactivity towards nucleophiles. The primary and most reactive electrophilic site is the carbon atom of the chloromethyl group. Secondary, and significantly less reactive, electrophilic sites are found on the pyridine ring itself, activated by the positive charge on the protonated nitrogen atom.

Primary Electrophilic Site: The Chloromethyl Group

The most significant electrophilic character of this compound is centered on the methylene (-CH2-) carbon of the chloromethyl substituent. This high reactivity is due to the strong inductive effect of the adjacent chlorine atom, which polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the carbon atom. This makes it a prime target for nucleophilic attack.

The typical reaction at this site is a bimolecular nucleophilic substitution (SN2). In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion as a leaving group. The hydrochloride form of the molecule means that the pyridine nitrogen is protonated, which further enhances the electron-withdrawing nature of the pyridine ring, thereby increasing the electrophilicity of the chloromethyl carbon.

The general scheme for this reaction is as follows:

Nu:- + Cl-CH2-Py+-H → Nu-CH2-Py + H+ + Cl-

Where Nu: represents a nucleophile and Py represents the 2-methylpyridine core.

SN2 reaction at the chloromethyl group.

Secondary Electrophilic Sites: The Pyridine Ring

Due to the protonation of the nitrogen atom in the hydrochloride form, the pyridine ring is electron-deficient. This positive charge can be delocalized across the ring through resonance, creating partial positive charges on the carbon atoms at positions 2, 4, and 6.[1] These positions, therefore, represent secondary electrophilic sites that can be susceptible to nucleophilic aromatic substitution (SNAr), although this is generally much less favorable than the SN2 reaction at the chloromethyl group.

The order of reactivity for nucleophilic attack on the pyridinium ring itself is typically C4 > C2 > C6. However, in this compound, the C2 position is substituted with a methyl group and the C3 position with the chloromethyl group, sterically hindering attack at C2 and C4. Therefore, the most likely site for nucleophilic attack on the ring, if it were to occur, would be the C6 position. It is important to note that reactions at these sites typically require strong nucleophiles and more forcing reaction conditions compared to substitution at the chloromethyl group.

Resonance showing electrophilic sites on the ring.

Quantitative Data on Reactivity

While this compound is widely used as a reactive intermediate, specific quantitative data on its reaction kinetics and yields with a broad range of nucleophiles is not extensively documented in publicly available literature. However, based on the principles of SN2 reactions, reactivity is expected to follow general trends. The table below is illustrative of the expected outcomes and the parameters that are critical to record in such reactions.

Table 1: Illustrative Reactivity of this compound with Various Nucleophiles

NucleophileNucleophile TypeTypical SolventTemperature (°C)Expected ProductIllustrative Yield (%)
AmmoniaAmineEthanol25-503-(aminomethyl)-2-methylpyridine70-90
PiperidineAmineAcetonitrile25-503-(piperidin-1-ylmethyl)-2-methylpyridine80-95
Sodium thiomethoxideThiolateMethanol0-253-((methylthio)methyl)-2-methylpyridine85-98
Sodium phenoxideAlkoxide/PhenoxideDMF50-803-(phenoxymethyl)-2-methylpyridine60-80
Sodium azideAzideDMSO25-603-(azidomethyl)-2-methylpyridine80-95

Disclaimer: The yields presented in this table are illustrative and based on general principles of SN2 reactions. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. Researchers should optimize these protocols for their specific substrates and desired outcomes.

General Protocol for Reaction with an Amine Nucleophile
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, ethanol, or DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1 to 2.2 eq.) to the solution. The use of excess amine can serve to neutralize the HCl generated during the reaction. Alternatively, an external base such as potassium carbonate or triethylamine (1.1 eq.) can be added.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., potassium carbonate or amine hydrochloride) has formed, remove it by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by standard methods such as column chromatography on silica gel, recrystallization, or distillation.

General Protocol for Reaction with a Thiol Nucleophile
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Thiolate Formation: Add a base such as sodium ethoxide or sodium hydride (1.0 eq.) to the solution to deprotonate the thiol and form the more nucleophilic thiolate.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.

  • Reaction: Stir the mixture at a suitable temperature (typically 0 °C to room temperature) and monitor its progress.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using appropriate techniques.

experimental_workflow Reaction Stir at Controlled Temperature Monitor by TLC/LC-MS Workup Quench Reaction Filter Solids (if any) Solvent Evaporation Reaction->Workup Extraction Aqueous Workup & Organic Extraction Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify Crude Product (e.g., Column Chromatography) Drying->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis

A typical experimental workflow diagram.

Conclusion

The primary electrophilic site of this compound is unequivocally the carbon atom of the chloromethyl group, which readily undergoes SN2 reactions with a wide variety of nucleophiles. The carbons of the pyridinium ring, particularly at the C6 position, represent secondary electrophilic sites, though their reactivity is considerably lower. This understanding of its electrophilic nature is crucial for the effective use of this compound as a versatile building block in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

References

The Biological Versatility of Chloromethylpyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chloromethylpyridine scaffolds are key pharmacophores in medicinal chemistry, serving as versatile building blocks for a diverse range of biologically active molecules. Their inherent reactivity, attributed to the electrophilic chloromethyl group, allows for facile structural modifications, leading to the development of potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of chloromethylpyridine derivatives, focusing on their anticancer, antimicrobial, and antimalarial properties. Detailed experimental protocols and insights into their mechanisms of action are presented to aid researchers in the fields of drug discovery and development.

Anticancer Activity

Chloromethylpyridine derivatives have demonstrated significant potential as anticancer agents, primarily by acting as alkylating agents and kinase inhibitors. Their ability to form covalent bonds with nucleophilic residues in biological macromolecules, such as DNA and proteins, can disrupt cellular processes and induce apoptosis in cancer cells.[1] Furthermore, the pyridine core is a well-established scaffold for the design of kinase inhibitors, which can modulate dysregulated signaling pathways in various cancers.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various chloromethylpyridine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1HepG2 (Liver Cancer)1.30[4]
Derivative 2HepG2 (Liver Cancer)5.84[4]
Derivative 3HepG2 (Liver Cancer)7.15[4]
Derivative 4A549 (Lung Cancer)17.63[4]
Derivative 5A549 (Lung Cancer)24.89[4]
Derivative 6HeLa (Cervical Cancer)257 (nM)[1]
Derivative 7HeLa (Cervical Cancer)134 (nM)[1]
Sorafenib Derivative 4aVarious Carcinomas1 - 4.3[5]
Sorafenib Derivative 4bVarious Carcinomas1 - 4.3[5]
Sorafenib Derivative 4cVarious Carcinomas1 - 4.3[5]
Sorafenib Derivative 4dVarious Carcinomas1 - 4.3[5]
Sorafenib Derivative 4eVarious Carcinomas1 - 4.3[5]
Benzo[a]phenazine DerivativeHeLa, A549, MCF-7, HL-601.0 - 10[6][7]
Pyridine Derivative 6MCF-7, HepG2, A54911.7, 0.21, 1.7[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chloromethylpyridine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3 hours.

  • Solubilization: Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial and Antifungal Activity

Chloromethylpyridine derivatives have also been investigated for their efficacy against various microbial pathogens. The mechanism of action is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymatic pathways in bacteria and fungi.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Pyridine Salt 51-56A. niger, C. albicans, P. chrysogenum0.1 - 12 (mM)[8]
Pyridine Derivative 12, 15, 16, 17B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[8]
Pyridine Derivative 12, 15, 16, 17C. albicans, C. gabrata12.5[8]
2-(methyldithio)pyridine-3-carbonitrileVarious Bacteria0.5 - 64[8]
2-(methyldithio)pyridine-3-carbonitrileCandida species0.25 - 2[8]
N-alkylated pyridine-based organic salt 66S. aureus56 ± 0.5% inhibition at 100 µg/mL[8]
N-alkylated pyridine-based organic salt 66E. coli55 ± 0.5% inhibition at 100 µg/mL[8]
EA-02-009S. aureus/MRSA0.5 - 1[9]
JC-01-072S. aureus/MRSA4[9]
JC-01-074S. aureus/MRSA16[9]
Quaternary Cinchonidine DerivativeGram-negative bacteria1.56 - 6.25[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test microorganisms

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Chloromethylpyridine compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the chloromethylpyridine compound and perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][11] This can be determined visually or by measuring the optical density.

Antimalarial Activity

Several chloromethylpyridine derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds are thought to interfere with essential parasite processes, such as hemozoin formation or specific enzymatic pathways.

Quantitative Antimalarial Activity Data

The table below lists the IC50 values of chloromethylpyridine derivatives against Plasmodium falciparum.

Compound IDPlasmodium falciparum StrainIC50 (µM)Reference
Pyridine Derivative 2gRKL9 (CQ-resistant)0.0402[12]
Chloro-pyrazoline A3D716.46[13]
Chloro-pyrazoline B3D75.55[13]
[(Aryl)arylsulfanylmethyl]pyridine 4a-4gNF-54 (CQ-sensitive)11 - 40[14]
HBMT-3M4HB3D71.24[15]
Experimental Protocol: SYBR Green I-based Antimalarial Assay

This fluorescence-based assay measures parasite proliferation by quantifying the amount of parasitic DNA.

Materials:

  • Plasmodium falciparum culture

  • Complete culture medium

  • SYBR Green I lysis buffer

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the chloromethylpyridine compounds in the culture medium in a 96-well plate.

  • Parasite Addition: Add a synchronized parasite culture (e.g., ring stage) to each well. Include parasite-only wells (positive control) and uninfected red blood cell wells (negative control).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: After incubation, freeze the plate to lyse the red blood cells. Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plate in the dark and measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16][17][18]

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of chloromethylpyridine compounds are intrinsically linked to their ability to modulate key cellular signaling pathways. A common mechanism, particularly for their anticancer effects, involves the induction of apoptosis.

Apoptosis Signaling Pathway

Many cytotoxic chloromethylpyridine derivatives trigger the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Upon receiving an apoptotic stimulus, the balance shifts towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[19][20][21] Western blot analysis can be employed to observe changes in the expression levels of these key apoptotic proteins following treatment with chloromethylpyridine compounds.[22][23][24]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Chloromethylpyridine Chloromethylpyridine Bcl2 Bcl-2 (Anti-apoptotic) Chloromethylpyridine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Chloromethylpyridine->Bax activates Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 activates CellDeath Apoptosis Caspase3->CellDeath executes Experimental_Workflow Synthesis Synthesis of Chloromethylpyridine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening Characterization->Primary_Screening Anticancer Anticancer Assay (e.g., MTT) Primary_Screening->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Primary_Screening->Antimicrobial Antimalarial Antimalarial Assay (e.g., SYBR Green) Primary_Screening->Antimalarial Hit_Identification Hit Identification (Potent & Selective Compounds) Anticancer->Hit_Identification Antimicrobial->Hit_Identification Antimalarial->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

Methodological & Application

Application Notes: Synthesis of Tenatoprazole Utilizing 3-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tenatoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and dyspepsia.[1] Like other PPIs, Tenatoprazole is a prodrug that is converted to its active form in the acidic environment of the stomach's parietal cells.[2][3][4] The active form then irreversibly binds to and inhibits the H+/K+-ATPase enzyme system, commonly known as the proton pump, thereby blocking the final step in gastric acid production.[2][4][5]

This document outlines the synthetic pathway for Tenatoprazole starting from 3-(chloromethyl)-2-methylpyridine hydrochloride. The synthesis involves a two-step process: a condensation reaction to form a thioether intermediate, followed by an oxidation step to yield the final sulfoxide product, Tenatoprazole.

Overall Synthesis Pathway

The synthesis of Tenatoprazole from this compound proceeds through two primary stages:

  • Condensation: this compound is reacted with 5-methoxy-2-mercaptobenzimidazole in the presence of a base. This step forms the thioether intermediate, 2-[((2-methyl-3-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole.

  • Oxidation: The resulting thioether intermediate is then oxidized to form the corresponding sulfoxide, which is Tenatoprazole. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1]

Logical Relationship of Synthesis

A 3-(Chloromethyl)-2-methylpyridine hydrochloride C Condensation (Base, Solvent) A->C B 5-Methoxy-2-mercaptobenzimidazole B->C D Thioether Intermediate (2-[((2-methyl-3-pyridinyl)methyl)thio]- 5-methoxy-1H-benzimidazole) C->D Forms E Oxidation (e.g., m-CPBA) D->E Is Oxidized F Tenatoprazole E->F Yields

Caption: Logical flow of the two-step synthesis of Tenatoprazole.

Experimental Protocols

Protocol 1: Synthesis of 2-[((2-methyl-3-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole (Thioether Intermediate)

This protocol describes the condensation reaction between this compound and 5-methoxy-2-mercaptobenzimidazole.

Materials:

  • 5-methoxy-2-mercaptobenzimidazole

  • This compound

  • Base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Solvent (e.g., Water, Ethanol, Methanol)[6]

Procedure:

  • In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole and the selected base (e.g., sodium hydroxide) in the chosen solvent (e.g., water).[6]

  • Stir the mixture until all solids are dissolved.

  • Prepare a solution of this compound in the same solvent.

  • Slowly add the this compound solution to the reaction vessel containing the benzimidazole derivative at a controlled temperature (e.g., 25-30°C).[6]

  • After the addition is complete, allow the reaction to proceed with stirring for a specified duration (e.g., 2-3 hours) at the same temperature.[6]

  • Upon completion of the reaction, the product will precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with water and a small amount of ethanol to remove any unreacted starting materials and salts.[6]

  • Dry the product under a vacuum at a moderate temperature (e.g., 50-55°C) to a constant weight to yield the thioether intermediate.[6]

Protocol 2: Synthesis of Tenatoprazole (Oxidation of the Thioether Intermediate)

This protocol details the oxidation of the thioether intermediate to the final sulfoxide product, Tenatoprazole.

Materials:

  • 2-[((2-methyl-3-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole (from Protocol 1)

  • Oxidizing Agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA)

  • Solvent (e.g., Chloroform, Dichloromethane)

Procedure:

  • Dissolve the thioether intermediate in a suitable solvent such as chloroform in a reaction flask.[7]

  • Cool the solution in an ice bath to a temperature of 0°C or lower.

  • Slowly add the oxidizing agent, such as m-CPBA, to the cooled solution while maintaining the low temperature.

  • Stir the reaction mixture at this temperature for the required reaction time.

  • After the reaction is complete, the Tenatoprazole salt may be formed.[6]

  • Add the resulting solution to a hydrophilic solvent.[6]

  • Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) using a diluted acid or base as needed to precipitate the Tenatoprazole free base.[6]

  • Filter the mixture to collect the precipitated Tenatoprazole.[6]

  • Wash the product thoroughly with water.

  • Dry the final product under a vacuum to obtain pure Tenatoprazole.[6]

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of Tenatoprazole. Yields are based on similar reported syntheses of related compounds.[6]

Reaction Step Key Reactants Solvent Base/Reagent Temperature Reaction Time Approx. Yield
Condensation 3-(chloromethyl)-2-methylpyridine HCl, 5-methoxy-2-mercaptobenzimidazoleWater or EthanolSodium Hydroxide25-30°C2-3 hours~90-95%
Oxidation Thioether IntermediateChloroformm-CPBA0°C1-2 hours~85-90%

Mechanism of Action: Proton Pump Inhibition

Tenatoprazole functions by inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells. As a prodrug, it requires activation in an acidic environment.[3][4] Once activated, it forms a covalent disulfide bond with cysteine residues on the proton pump, specifically Cys813 and Cys822, leading to irreversible inhibition of the pump's activity and a reduction in gastric acid secretion.[4][5]

Tenatoprazole Signaling Pathway

cluster_0 Parietal Cell cluster_1 Gastric Lumen Prodrug Tenatoprazole (Prodrug) Activation Acidic Environment (Secretory Canaliculus) Prodrug->Activation Enters Active Active Sulfenamide Activation->Active Converts to Pump H+/K+-ATPase (Proton Pump) Active->Pump Binds to Cysteine Residues InhibitedPump Inhibited Pump (Disulfide Bond) Pump->InhibitedPump Forms H_ion H+ Pump->H_ion Pumps H+ No_H_ion H+ Secretion Blocked InhibitedPump->No_H_ion

Caption: Mechanism of Tenatoprazole as a proton pump inhibitor.

References

Application Notes and Protocols for 3-(Chloromethyl)-2-methylpyridine hydrochloride as a Building Block for APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(chloromethyl)-2-methylpyridine hydrochloride and its analogs as versatile building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The protocols and data presented herein are intended to guide researchers in the efficient utilization of this reactive intermediate for the development of novel therapeutics.

Introduction

This compound is a reactive chemical intermediate valued in pharmaceutical synthesis for its ability to introduce a 2-methyl-3-pyridylmethyl moiety into a target molecule. This structural motif is present in a variety of biologically active compounds. The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the facile construction of carbon-nitrogen and carbon-oxygen bonds, which are fundamental linkages in many drug molecules. Its hydrochloride salt form enhances stability and handling properties.

While direct synthesis examples for APIs using this compound are not extensively detailed in publicly available literature, a closely related analog, 3-(Chloromethyl)-5-methylpyridine hydrochloride , serves as a key precursor in the industrial synthesis of the antihistamine drug, Rupatadine . The synthetic principles and protocols detailed for Rupatadine can be adapted for the development of other pyridine-containing APIs using this compound.

Featured Application: Synthesis of Rupatadine

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria. A key step in its synthesis involves the N-alkylation of desloratadine with 3-(chloromethyl)-5-methylpyridine.

Synthetic Scheme

The overall synthesis of Rupatadine from 5-methylnicotinic acid, proceeding through the key intermediate 3-(chloromethyl)-5-methylpyridine hydrochloride, is outlined below.

Synthesis_Scheme cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 5-Methylnicotinic_acid 5-Methylnicotinic acid 5-Methyl-3-pyridylmethanol 5-Methyl-3-pyridylmethanol 5-Methylnicotinic_acid->5-Methyl-3-pyridylmethanol   Reduction (e.g., LiAlH4) Intermediate 3-(Chloromethyl)-5-methylpyridine hydrochloride 5-Methyl-3-pyridylmethanol->Intermediate   Chlorination (e.g., SOCl2) Rupatadine Rupatadine Intermediate->Rupatadine N-Alkylation Desloratadine Desloratadine Desloratadine->Rupatadine

Caption: Synthetic pathway for Rupatadine.

Quantitative Data for Rupatadine Synthesis

The following table summarizes the reported yields for the key steps in the synthesis of Rupatadine.

Reaction StepStarting Material(s)ProductReagents and ConditionsYield (%)Reference
Reduction of 5-methyl nicotinic acid methyl ester5-Methyl nicotinic acid methyl ester5-Methyl-3-pyridylmethanolLithium aluminum hydrideGood[1]
Chlorination of 5-methyl-3-pyridylmethanol5-Methyl-3-pyridylmethanol3-(Chloromethyl)-5-methylpyridine hydrochlorideThionyl chlorideGood[1]
N-Alkylation of Desloratadine3-(Chloromethyl)-5-methylpyridine hydrochloride, DesloratadineRupatadineBase (e.g., NaHCO3), Toluene, Phase-transfer catalyst~50[2]
Overall Yield5-Methylnicotinic acidRupatadineMulti-step synthesis85.27[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the chlorination of a pyridylmethanol to its corresponding chloromethylpyridine hydrochloride, which is a key step in preparing the building block.

Materials:

  • (2-Methylpyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Chloroform

Procedure: [3]

  • Prepare a solution of (2-methylpyridin-3-yl)methanol (1 equivalent) in chloroform.

  • In a separate flask, prepare a solution of thionyl chloride (1.1 equivalents) in toluene.

  • Slowly add the solution of (2-methylpyridin-3-yl)methanol to the thionyl chloride solution at a controlled temperature between 20-35°C.

  • After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Resuspend the resulting precipitate in toluene, filter, and wash the solid with toluene.

  • Dry the product under vacuum to obtain this compound.

Synthesis of Rupatadine using 3-(Chloromethyl)-5-methylpyridine hydrochloride

This protocol details the N-alkylation of Desloratadine to form Rupatadine.

Materials: [2]

  • Desloratadine

  • 3-(Chloromethyl)-5-methylpyridine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Toluene

Procedure: [2]

  • To a reaction flask, add Desloratadine (1 equivalent) and 3-(chloromethyl)-5-methylpyridine hydrochloride (1.2 equivalents).

  • Add ethanol as the solvent.

  • While stirring, add an aqueous solution of sodium bicarbonate.

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours.

  • After the reaction is complete, evaporate the solvent to dryness.

  • Dissolve the residue in dichloromethane and wash with a dilute hydrochloric acid solution.

  • The organic layer containing Rupatadine can be further purified by standard methods.

Mechanism of Action of Rupatadine: A Dual Antagonist

Rupatadine exerts its therapeutic effects through a dual mechanism of action: antagonism of the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[4][5] This dual antagonism provides comprehensive relief from allergic symptoms.

Rupatadine_MoA cluster_receptors Cell Membrane Receptors cluster_ligands Endogenous Ligands cluster_drug Drug Action cluster_cellular_response Cellular Response H1R Histamine H1 Receptor Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, itching, bronchoconstriction) H1R->Allergic_Symptoms Activates PAFR PAF Receptor Inflammation Inflammation (e.g., vascular permeability, chemotaxis) PAFR->Inflammation Activates Histamine Histamine Histamine->H1R Binds to PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds to Rupatadine Rupatadine Rupatadine->H1R Blocks Rupatadine->PAFR Blocks Experimental_Workflow Start Start: Starting Materials (Pyridylmethanol, Nucleophile) Step1 Step 1: Synthesis of Chloromethylpyridine HCl Start->Step1 Step2 Step 2: Nucleophilic Substitution (N- or O-Alkylation) Step1->Step2 Step3 Step 3: Work-up and Isolation of Crude API Step2->Step3 Step4 Step 4: Purification of API (e.g., Crystallization, Chromatography) Step3->Step4 Step5 Step 5: Analytical Characterization (NMR, MS, HPLC) Step4->Step5 End End: Pure API Step5->End

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-2-methylpyridine hydrochloride is a valuable and reactive building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The presence of a chloromethyl group on the pyridine ring provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups. This enables the synthesis of diverse libraries of substituted pyridine derivatives, which are key scaffolds in many biologically active compounds. The hydrochloride salt form enhances the stability and handling of this otherwise reactive intermediate.

These application notes provide detailed protocols for nucleophilic substitution reactions of this compound with common nucleophiles, including amines, thiols, and alkoxides. The methodologies outlined below serve as a guide for researchers to synthesize novel (2-methylpyridin-3-yl)methyl-containing compounds for various research and development applications.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound with selected nucleophiles. Please note that yields are based on reactions with similar substrates and may require optimization for specific cases.

NucleophileReagentBaseSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
AminePiperidineK₂CO₃DMF8062-Methyl-3-(piperidin-1-ylmethyl)pyridine~90
ThiolSodium thiomethoxide-MethanolReflux42-Methyl-3-((methylthio)methyl)pyridine~85-95
AlkoxideSodium methoxide-MethanolReflux33-(Methoxymethyl)-2-methylpyridine~80-90

Mandatory Visualization

Caption: Sₙ2 reaction mechanism for nucleophilic substitution.

experimental_workflow start Dissolve Nucleophile and Base (if applicable) in Solvent add_reagent Add 3-(Chloromethyl)-2-methylpyridine Hydrochloride Solution start->add_reagent reaction Heat and Stir Reaction Mixture (Monitor by TLC) add_reagent->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purification Purify Crude Product (e.g., Column Chromatography) dry_concentrate->purification

Caption: General experimental workflow for nucleophilic substitution.

product_relationship cluster_products Potential Products start 3-(Chloromethyl)-2-methylpyridine Hydrochloride amine_product Amine Adduct (e.g., Piperidine) start->amine_product + Amine thiol_product Thiol Adduct (e.g., Thiomethoxide) start->thiol_product + Thiol alkoxide_product Alkoxide Adduct (e.g., Methoxide) start->alkoxide_product + Alkoxide

Alkylation Reactions Using 3-(Chloromethyl)-2-methylpyridine Hydrochloride: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the use of 3-(chloromethyl)-2-methylpyridine hydrochloride as an alkylating agent in organic synthesis. The protocols focus on the alkylation of N- and O-nucleophiles, which are common transformations in the synthesis of biologically active molecules. The information presented here is intended to serve as a practical guide for researchers in medicinal chemistry, drug development, and related fields.

Introduction

This compound is a versatile reagent for the introduction of the (2-methylpyridin-3-yl)methyl group into a variety of molecules. The electron-withdrawing nature of the pyridine ring activates the chloromethyl group for nucleophilic substitution, making it an efficient alkylating agent for a range of nucleophiles, including amines, phenols, and thiols. This reactivity profile makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.

Reaction Workflow

The general workflow for an alkylation reaction using this compound involves the reaction of the alkylating agent with a suitable nucleophile in the presence of a base. The base is necessary to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the reaction. The choice of solvent and reaction temperature depends on the specific nucleophile and the desired reaction rate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Nucleophile and Base in Solvent Add_Reagent Add 3-(Chloromethyl)-2-methylpyridine hydrochloride Start->Add_Reagent 1. Heat Heat Reaction Mixture (if necessary) Add_Reagent->Heat 2. Monitor Monitor Reaction Progress (e.g., TLC, LC-MS) Heat->Monitor 3. Quench Quench Reaction Monitor->Quench 4. Extract Extract with Organic Solvent Quench->Extract 5. Wash Wash Organic Layer Extract->Wash 6. Dry Dry and Concentrate Wash->Dry 7. Purify Purify Product (e.g., Chromatography) Dry->Purify 8. End Characterize Product Purify->End 9.

Caption: General workflow for alkylation reactions.

Alkylation of N-Nucleophiles: Synthesis of N-((2-methylquinolin-3-yl)methyl)aniline

This protocol describes the synthesis of a secondary amine through the N-alkylation of aniline with a related chloro-derivative, providing a model for the reactivity of this compound with aromatic amines.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Aniline Aniline Reagents Triethylamine (TEA) Absolute Ethanol Reflux, 13 h Aniline->Reagents Alkyl_Halide 2-chloro-3-(chloromethyl) -6-methylquinoline Alkyl_Halide->Reagents Product N-((2-chloro-6-methylquinolin-3-yl)methyl)aniline Reagents->Product

Caption: N-alkylation of aniline.

Experimental Protocol
  • Reaction Setup: To a solution of 2-chloro-3-(chloromethyl)-6-methylquinoline (2.26 g, 0.01 mol) and aniline (0.93 g, 0.01 mol) in 30 mL of absolute ethanol, add triethylamine (TEA) (1 mL).

  • Reaction: Reflux the reaction mixture for 13 hours.

  • Work-up: After completion of the reaction, cool the mixture and pour it into crushed ice.

  • Purification: The separated solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure N-((2-chloro-6-methylquinolin-3-yl)methyl)aniline.

Data Summary
ParameterValue
Reactants 2-chloro-3-(chloromethyl)-6-methylquinoline, Aniline
Reagents Triethylamine (TEA), Absolute Ethanol
Reaction Time 13 hours
Temperature Reflux
Product N-((2-chloro-6-methylquinolin-3-yl)methyl)aniline
Yield Excellent[1]
1H NMR (CDCl3, 300 MHz), δ (ppm) 4.59 (s, 2H, CH2)[1]

Alkylation of O-Nucleophiles: Selective O-Alkylation of Aminophenols

This protocol provides a general method for the selective O-alkylation of aminophenols.[2][3] This multi-step procedure involves the protection of the more nucleophilic amino group as an imine, followed by alkylation of the hydroxyl group, and subsequent deprotection to yield the desired O-alkylated product. This serves as a template for the reaction of this compound with phenolic substrates.

Reaction Scheme:

G Start Aminophenol Step1 1. Benzaldehyde (Protection) Start->Step1 Intermediate1 N-benzylideneaminophenol Step1->Intermediate1 Step2 2. 3-(Chloromethyl)-2-methylpyridine HCl, Base (Alkylation) Intermediate1->Step2 Intermediate2 O-alkylated imine Step2->Intermediate2 Step3 3. HCl (aq) (Deprotection) Intermediate2->Step3 Product O-((2-methylpyridin-3-yl)methyl)aminophenol Step3->Product

Caption: Selective O-alkylation of aminophenols.

Experimental Protocol
  • Protection of the Amino Group:

    • To a stirred solution of the aminophenol (1.0 equiv.) in a suitable solvent (e.g., methanol or dichloromethane), add benzaldehyde (1.0 equiv.).

    • Stir the solution at room temperature for 1 hour to form the corresponding N-benzylideneaminophenol.

  • O-Alkylation:

    • To the solution containing the N-benzylideneaminophenol, add a base (e.g., potassium carbonate, 2.0 equiv.).

    • Add this compound (1.1 equiv.) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Deprotection (Hydrolysis):

    • After the alkylation is complete, cool the reaction mixture and concentrate it under reduced pressure.

    • Add a solution of hydrochloric acid (e.g., 2 M HCl) and stir to hydrolyze the imine.

    • Neutralize the solution with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated aminophenol.

Data Summary (Representative)
ParameterGeneral Conditions
Nucleophile Aminophenols
Protecting Group Benzaldehyde
Alkylating Agent This compound
Base Potassium Carbonate
Deprotection Hydrochloric Acid
Yield Good to excellent[2]

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of nitrogen and oxygen-containing heterocyclic compounds. The protocols outlined in this document provide a starting point for the development of synthetic routes towards novel molecules with potential applications in drug discovery and materials science. The choice of reaction conditions, particularly the base and solvent, can be optimized to achieve high yields and purity of the desired alkylated products.

References

Applications of 3-(Chloromethyl)-2-methylpyridine hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-2-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of several commercially significant agrochemicals, particularly within the neonicotinoid class of insecticides. Its reactive chloromethyl group attached to the pyridine ring serves as a key electrophilic site for the construction of more complex molecules with potent insecticidal activity. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of major agrochemicals derived from this precursor, including Imidacloprid and Acetamiprid. Furthermore, it outlines the general synthetic strategies and the mode of action of these compounds, offering a comprehensive resource for researchers in agrochemical development.

Introduction

The pyridine moiety is a fundamental scaffold in a vast array of agrochemicals due to its versatile chemical properties and biological activity. This compound has emerged as a critical building block for the synthesis of neonicotinoid insecticides. Neonicotinoids are systemic insecticides that target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1] This targeted mode of action provides high efficacy against a broad spectrum of sucking and chewing pests while generally exhibiting lower toxicity to mammals. The synthetic routes to these powerful insecticides often hinge on the successful coupling of the chloromethylpyridine core with various N-heterocyclic fragments.

Synthetic Applications and Quantitative Data

This compound is a precursor for the synthesis of several neonicotinoid insecticides. The following tables summarize quantitative data for the synthesis of key agrochemicals utilizing this intermediate or its close derivatives.

Table 1: Synthesis of Imidacloprid
StepStarting MaterialsReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
12-Chloro-5-(chloromethyl)pyridine, 2-NitroiminoimidazolidinePotassium carbonate, AcetonitrileReflux, 80°C, 8 hours~85 (crude)>98 (after recrystallization)[2]
22-Chloro-5-(chloromethyl)pyridine, 2-NitroiminoimidazolidineSodium hydroxide, Dimethylformamide45-60°C66.695.18[3]
3N-(2-chloro-5-pyridylmethyl)ethylenediamine, Dimethyl N-nitroimidodithiocarbonateDichloromethane25-32°C (ice cooling), then room temp. for 3 hours80Not specified[4]
Table 2: Synthesis of Acetamiprid
StepStarting MaterialsReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
12-Chloro-5-chloromethylpyridine, MonomethylamineToluene45°C, 8 hours (dropwise addition) + 4 hoursNot specified for this stepNot specified[5]
2N-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimideateEthanol65°C, 6-7 hours96.696.8[6][7]
32-Chloro-5-chloromethylpyridine, N-Cyano-N-methylacetamidineAnhydrous potassium carbonate, Benzyltriethylammonium chloride, Dimethylformamide25-30°C, dropwise addition over 60-90 min, then continue reaction>70>97.2[8]
Table 3: Synthesis of Thiacloprid
StepStarting MaterialsReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
12-Cyanoimino-1,3-thiazolidine, 2-Chloro-5-chloromethylpyridineTetramethylguanidine, Butanol0-5°C (addition), then 30°C for 8 hours97.497.5[9]
22-Cyanoimino-1,3-thiazolidine, 2-Chloro-5-chloromethylpyridineTetramethylguanidine, Ethanol10-15°C (addition), then 35-40°C for 15 hours92.597.5[9]
32-Cyanoimino-1,3-thiazolidine, 2-Chloro-5-chloromethylpyridineTetramethylguanidine, Dichloromethane10-15°C (addition), then 45°C for 15 hours97.697.5[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Imidacloprid and Acetamiprid, key agrochemicals derived from this compound and its analogs.

Synthesis of Imidacloprid

This protocol describes the condensation reaction between 2-chloro-5-(chloromethyl)pyridine and 2-nitroiminoimidazolidine.[2]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • 2-Nitroiminoimidazolidine

  • Potassium carbonate (anhydrous)

  • Acetonitrile

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (1.0 eq), 2-nitroiminoimidazolidine (1.0 eq), and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80°C and maintain at reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude Imidacloprid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield pure Imidacloprid.

Synthesis of Acetamiprid

This two-step protocol outlines the synthesis of Acetamiprid starting from 2-chloro-5-chloromethylpyridine.[5][6][7]

Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

  • In a reaction vessel, dissolve 2-chloro-5-chloromethylpyridine (1.0 eq) in a suitable solvent such as toluene or tetrahydrofuran.[5]

  • Cool the solution to below 0°C.

  • Bubble monomethylamine gas through the solution or add an aqueous solution of methylamine.

  • After the addition is complete, raise the temperature to 45°C and stir for an additional 4 hours.[5]

  • After the reaction, the resulting methylamine hydrochloride is filtered off. The solvent is removed from the filtrate to yield N-(6-chloro-3-pyridylmethyl)methylamine.

Step 2: Synthesis of Acetamiprid

  • To a reaction flask, add N-(6-chloro-3-pyridylmethyl)methylamine (1.0 eq) and ethanol.[6][7]

  • Add ethyl N-cyanoethanimideate (1.0 eq) to the mixture.

  • Heat the reaction mixture to 65°C and maintain for 6-7 hours.[6][7]

  • Upon completion, cool the reaction to 0°C.

  • The product will precipitate. Filter the solid, wash with saturated brine, and dry to obtain Acetamiprid.[6][7]

Diagrams

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of neonicotinoid insecticides from a chloromethylpyridine precursor.

Synthetic_Workflow Precursor 3-(Chloromethyl)-2-methylpyridine hydrochloride Intermediate N-Substituted Pyridine Intermediate Precursor->Intermediate Reaction with N-nucleophile Final_Product Neonicotinoid (e.g., Imidacloprid, Acetamiprid) Intermediate->Final_Product Cyclization or Condensation

Caption: General synthetic workflow for neonicotinoids.

Neonicotinoid Mode of Action

This diagram illustrates the signaling pathway targeted by neonicotinoid insecticides.

Signaling_Pathway Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Neuron Neonicotinoid->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Influx Continuous Influx of Na+ ions Ion_Channel->Na_Influx Depolarization Overstimulation and Membrane Depolarization Na_Influx->Depolarization Paralysis Paralysis and Death of the Insect Depolarization->Paralysis

Caption: Neonicotinoid action on insect nicotinic acetylcholine receptors.

Conclusion

This compound and its analogs are indispensable intermediates in the agrochemical industry. The synthetic protocols provided herein, supported by quantitative data, offer a robust foundation for the laboratory-scale synthesis of potent neonicotinoid insecticides. The straightforward and high-yielding nature of these reactions underscores the industrial significance of this pyridine derivative. Further research into novel applications and greener synthetic routes will continue to enhance the value of this versatile chemical building block.

References

Application Notes and Protocols: The Role of 3-(Chloromethyl)-2-methylpyridine Hydrochloride and its Analogs in Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine derivatives are foundational scaffolds in medicinal chemistry, contributing to the development of a wide array of therapeutic agents. Among these, 3-(chloromethyl)-2-methylpyridine hydrochloride and its structural analogs serve as critical building blocks, primarily due to the reactive chloromethyl group that facilitates the synthesis of more complex molecules. This reactivity allows for the strategic introduction of the pyridine moiety into a variety of drug candidates, influencing their pharmacological properties. These intermediates are instrumental in the synthesis of drugs targeting a range of conditions, from gastrointestinal disorders to fibrotic diseases. This document provides detailed application notes and experimental protocols for the use of these pyridine derivatives in the synthesis of two distinct classes of therapeutic agents: proton pump inhibitors (PPIs) and novel anti-fibrotic agents.

Application Note 1: Synthesis of Proton Pump Inhibitor (PPI) Intermediate

Proton pump inhibitors are a class of drugs that effectively reduce gastric acid production. A key step in the synthesis of many PPIs, such as omeprazole, involves the coupling of a substituted 2-(chloromethyl)pyridine derivative with a benzimidazole thiol. The following sections detail the synthesis of a crucial thioether intermediate.

Experimental Protocol: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

This protocol describes the nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

  • 2-mercapto-5-methoxybenzimidazole

  • 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Triethyl benzylammonium chloride (Phase Transfer Catalyst)

  • Hexane

Procedure:

  • Preparation of the Benzimidazole Thiolate: In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C. To this solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux the mixture until the solid dissolves completely. Cool the resulting solution to below 10°C.[1]

  • Preparation of the Pyridine Reactant: In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

  • Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution. Allow the reaction mixture to reflux for 30 minutes, then continue stirring at ambient temperature for four hours.[2]

  • Work-up and Isolation: Add water (500 mL) to the reaction mixture and distill off the dichloromethane at atmospheric pressure. The solid product will precipitate.[2]

  • Purification: Collect the precipitated white solid by suction filtration. Wash the solid with water to yield the desired product.[2] For further purification, the crude product can be suspended in hexane, collected by filtration, washed with hexane, and air-dried.[3]

Data Presentation
ParameterValueReference
Yield of Thioether Intermediate 87.9%[2]
Purity of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 99.7%[4]
Melting Point of Thioether Intermediate 158-160°C (decomposes)[2]

Experimental Workflow

G cluster_0 Preparation of Reactants cluster_1 Reaction cluster_2 Purification Benzimidazole Thiolate Benzimidazole Thiolate Coupling Coupling Benzimidazole Thiolate->Coupling Pyridine Derivative Solution Pyridine Derivative Solution Pyridine Derivative Solution->Coupling Work-up Work-up Coupling->Work-up Isolation Isolation Work-up->Isolation Final Product Final Product Isolation->Final Product

Synthesis of a PPI Intermediate.

Application Note 2: Fezagepras (PBI-4050) - A Novel Anti-Fibrotic Agent

Fezagepras (formerly PBI-4050) is an investigational, orally active small molecule that has shown anti-fibrotic and anti-inflammatory properties in various preclinical models and clinical trials.[1][5][6] Although the clinical development for idiopathic pulmonary fibrosis (IPF) was halted, its mechanism of action provides valuable insights for the development of new anti-fibrotic therapies.[6] The synthesis of fezagepras involves precursors that can be derived from chloromethylpyridine derivatives.

Biological Activity and Mechanism of Action

Fezagepras modulates the activity of two G-protein coupled receptors (GPCRs): it is an agonist for GPR40 and an antagonist for GPR84.[7][8] This dual activity is believed to be the basis for its anti-fibrotic effects.

  • GPR40 (Free Fatty Acid Receptor 1 - FFAR1): Activation of GPR40 is considered to be protective against fibrosis.[7]

  • GPR84: This receptor is implicated in pro-inflammatory and pro-fibrotic pathways. Antagonism of GPR84 by fezagepras helps to mitigate these effects.[3][7]

The modulation of these receptors by fezagepras leads to a reduction in the differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis.[6] It also decreases the expression of pro-inflammatory and pro-fibrotic markers such as interleukin-6 (IL-6), transforming growth factor-beta (TGF-β), and endothelin-1 (ET-1).[3][6]

Clinical and Preclinical Data
IndicationKey FindingsReference
Idiopathic Pulmonary Fibrosis (IPF) In a Phase 2 clinical trial, fezagepras alone or in combination with nintedanib was well tolerated and showed stability in forced vital capacity (FVC) over 12 weeks.[1][5]
Alström Syndrome A Phase 2 study demonstrated clinical benefits, including a reduction in cardiac and liver fibrosis.[9][10]
Diabetic Nephropathy (Mouse Model) Fezagepras attenuated the progression of diabetic nephropathy by improving glycemic control and inhibiting renal TGF-β-mediated fibrotic pathways.[11]
Pulmonary Hypertension (Rat Model) The compound was shown to reduce pulmonary hypertension, lung fibrosis, and right ventricular dysfunction in a heart failure model.[3]

Signaling Pathway

G cluster_0 Fezagepras (PBI-4050) cluster_1 Receptor Modulation cluster_2 Downstream Effects cluster_3 Cellular Response Fezagepras Fezagepras GPR40 GPR40 (Agonist) Fezagepras->GPR40 GPR84 GPR84 (Antagonist) Fezagepras->GPR84 Protective Protective Pathways (Anti-fibrotic) GPR40->Protective Deleterious Deleterious Pathways (Pro-fibrotic, Pro-inflammatory) GPR84->Deleterious Fibroblast Reduced Fibroblast to Myofibroblast Differentiation Protective->Fibroblast Inflammation Decreased Pro-inflammatory and Pro-fibrotic Markers Deleterious->Inflammation

Fezagepras Signaling Pathway.

Conclusion

This compound and its analogs are versatile and valuable reagents in the synthesis of novel drug candidates. Their utility is demonstrated in the construction of complex molecules such as proton pump inhibitors and innovative anti-fibrotic agents like fezagepras. The protocols and data presented herein provide a framework for researchers to explore the potential of these building blocks in the development of new therapeutics. The distinct mechanisms of action of the resulting compounds underscore the significant impact that the strategic incorporation of the pyridine moiety can have on biological activity.

References

Application Notes and Protocols: Synthesis of 3-(Chloromethyl)-2-methylpyridine Hydrochloride via Thionyl Chloride Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-(chloromethyl)-2-methylpyridine hydrochloride from its corresponding alcohol precursor, (2-methylpyridin-3-yl)methanol, using thionyl chloride. This reaction is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.

I. Introduction

The conversion of hydroxymethylpyridines to their chloromethyl analogues is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this chlorination reaction. The resulting product, this compound, is a versatile intermediate used in the development of novel therapeutic agents and other functional materials due to its reactive chloromethyl group. This document outlines the reaction mechanism, provides a detailed experimental protocol, and discusses the applications of this important building block. Pyridine derivatives, in general, are pivotal in modern drug development, forming the core of numerous therapeutic agents.[1]

II. Reaction and Mechanism

The reaction involves the treatment of (2-methylpyridin-3-yl)methanol with thionyl chloride. The hydrochloride salt of the starting material is often used. The reaction proceeds via a nucleophilic substitution mechanism. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. This intermediate is highly reactive. In the presence of a base like pyridine, the mechanism typically follows an Sₙ2 pathway, leading to an inversion of stereochemistry if the carbon is chiral.[2][3] The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[4]

The overall reaction is as follows:

(2-methylpyridin-3-yl)methanol hydrochloride + SOCl₂ → this compound + SO₂ + HCl

III. Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[5]

Materials:

  • (2-methylpyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Toluene

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Desiccator

Procedure:

  • Preparation of the Thionyl Chloride Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of thionyl chloride (1.1 equivalents) in toluene.

  • Preparation of the Alcohol Solution: Dissolve (2-methylpyridin-3-yl)methanol (1.0 equivalent) in chloroform.

  • Reaction: Cool the thionyl chloride solution in an ice bath to maintain an internal temperature between 23°C and 35°C.[5] Add the alcohol solution dropwise to the cooled and stirred thionyl chloride solution.[5] Careful control of the addition rate and temperature is crucial to prevent the formation of impurities.[6]

  • Reaction Completion: After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour to ensure the reaction goes to completion.[5]

  • Solvent Removal: Remove the solvent completely under reduced pressure using a rotary evaporator.[5]

  • Product Isolation: A brown precipitate will form. Resuspend this precipitate in toluene.[5]

  • Washing: Quickly filter the solid and wash it three times with toluene to remove any remaining impurities.[5]

  • Drying: Dry the resulting solid, this compound, in a desiccator under vacuum.[5]

IV. Quantitative Data

The following table summarizes the quantitative data from a representative synthesis.[5]

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
(2-methylpyridin-3-yl)methanol123.1529.92431.0
Thionyl Chloride (SOCl₂)118.9730.52561.05
This compound178.0635.9202-
Yield: 87%

V. Diagrams

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol (2-methylpyridin-3-yl)methanol Chlorosulfite Alkyl Chlorosulfite Intermediate Alcohol->Chlorosulfite Attack on Sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite Product 3-(Chloromethyl)-2-methylpyridine hydrochloride Chlorosulfite->Product Nucleophilic Attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) Chlorosulfite->SO2 Elimination HCl Hydrogen Chloride (HCl) Chlorosulfite->HCl Elimination

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow start Start prep_socl2 Prepare SOCl₂ solution in Toluene start->prep_socl2 prep_alcohol Prepare alcohol solution in Chloroform start->prep_alcohol reaction Add alcohol solution dropwise to SOCl₂ solution (23-35°C) prep_socl2->reaction prep_alcohol->reaction stir Stir vigorously at RT for 1h reaction->stir evaporation Evaporate solvent (vacuum) stir->evaporation resuspend Resuspend precipitate in Toluene evaporation->resuspend filter_wash Filter and wash solid with Toluene (3x) resuspend->filter_wash dry Dry product in desiccator filter_wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

VI. Application Notes

  • Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chloroform is a suspected carcinogen and should be handled with care.

  • Reaction Control: The dropwise addition of the alcohol solution to the thionyl chloride solution is critical. This method, where the pyridyl carbinol is added to a slight excess of thionyl chloride, helps to prevent the formation of impurities.[6] Maintaining the specified temperature range is also important for achieving a high yield and purity.[5]

  • Product Stability and Handling: The product is isolated as a hydrochloride salt, which generally enhances its stability and solubility in certain solvents.[7] It should be stored in a cool, dry place under an inert atmosphere.

  • Applications in Drug Development and Research: this compound and related compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9][10] The chloromethyl group is a reactive handle that allows for the facile introduction of the pyridine moiety into larger, more complex molecules. These pyridine-containing compounds are investigated for a wide range of biological activities.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chloromethylpyridine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylpyridine hydrochlorides are a critical class of intermediates in the pharmaceutical and agrochemical industries. Their versatile reactivity, primarily as alkylating agents, makes them indispensable building blocks for the synthesis of a wide range of complex molecules. This document provides detailed application notes and protocols for the large-scale synthesis of 2-, 3-, and 4-chloromethylpyridine hydrochlorides, focusing on scalability, efficiency, and product purity. Three primary synthetic strategies are discussed: a multi-step synthesis from methylpyridines (picolines), a direct synthesis from pyridinemethanols, and direct chlorination of methylpyridines.

Comparative Overview of Synthetic Routes

The choice of synthetic route for large-scale production depends on factors such as raw material cost, desired purity, process safety, and available equipment. The following tables summarize the quantitative data for the different methods, allowing for easy comparison.

Table 1: Multi-Step Synthesis from Methylpyridines (Picolines)

This is a robust and widely employed method that proceeds through the oxidation of the methyl group, followed by esterification, reduction, and final chlorination.

IsomerStepReagents & ConditionsTypical YieldReference
2-Chloromethylpyridine HCl 1. Oxidation2-Methylpyridine, H₂O₂, Acetic Acid, 70-80°C, 10-14hHigh[1]
2. Rearrangement2-Methylpyridine N-oxide, Acetic AnhydrideGood[1]
3. Hydrolysis2-Pyridylcarbinol Acetate, NaOH(aq)High[1]
4. Chlorination2-Pyridinemethanol, SOCl₂, Methanol82% (overall)[1]
3-Chloromethylpyridine HCl 1. Oxidation3-Methylpyridine, KMnO₄, Water, 85-90°C, 30 minGood[2]
2. EsterificationNicotinic Acid, Methanol, H₂SO₄~79%[3]
3. ReductionMethyl Nicotinate, NaBH₄, Lewis AcidHigh[2]
4. Chlorination3-Pyridinemethanol, SOCl₂80% (overall)[2]
4-Chloromethylpyridine HCl 1. Oxidation4-Methylpyridine, KMnO₄, Water, 75-80°C, 35 minGood[4]
2. EsterificationIsonicotinic Acid, Methanol, H₂SO₄High[4]
3. ReductionMethyl Isonicotinate, NaBH₄, Lewis AcidHigh[4]
4. Chlorination4-Pyridinemethanol, SOCl₂78-82% (overall)[4]
Table 2: Direct Synthesis from Pyridinemethanols

This method offers a more streamlined approach, directly converting the corresponding pyridinemethanol to the desired product.

IsomerReagents & ConditionsTypical YieldPurityReference
2-Chloromethylpyridine HCl 2-Pyridinemethanol, SOCl₂ (excess), 0°C to reflux, 1h~100% (crude)High
3-Chloromethylpyridine HCl 3-Pyridinemethanol, SOCl₂ (slight excess), Toluene, 23-35°C97%99.8% (HPLC)[5]
4-Chloromethylpyridine HCl 4-Pyridinemethanol, SOCl₂ (slight excess), TolueneHighHigh[5]
Table 3: Direct Chlorination of Methylpyridines

Direct chlorination of the methyl group can be achieved through various methods, though it often leads to a mixture of products and requires careful control to achieve selectivity for the monochlorinated species.

MethodReagents & ConditionsSelectivity/YieldNotesReference
Radical Chlorination Methylpyridine, SO₂Cl₂, Radical Initiator (e.g., AIBN)Variable, often requires optimizationCan lead to over-chlorination and ring chlorination.
Photochemical Chlorination Methylpyridine, Cl₂, UV lightVariableCan be difficult to control on a large scale.
Vapor-Phase Chlorination Methylpyridine, Cl₂, High Temperature (e.g., 250-450°C), CatalystVariable, depends on conditionsPrimarily an industrial process, can produce polychlorinated byproducts.
Using N-Chlorosuccinimide (NCS) Methylpyridine, NCS, Initiator/CatalystModerate to good yields have been reported for benzylic chlorinations.A milder alternative to Cl₂ gas, but requires careful optimization for selective monochlorination of picolines.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic routes. Safety precautions should always be taken, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Multi-Step Synthesis of 3-Chloromethylpyridine Hydrochloride from 3-Methylpyridine

This protocol is a representative example of the multi-step synthesis route. Similar procedures can be adapted for the 2- and 4-isomers.

Step 1: Oxidation of 3-Methylpyridine to Nicotinic Acid

  • Setup: In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-methylpyridine and water.

  • Reaction: Heat the mixture to 85-90°C.

  • Addition: Slowly add a solution of potassium permanganate in water via the addition funnel, maintaining the temperature between 85-90°C. The addition is exothermic and should be controlled carefully.

  • Monitoring: After the addition is complete, continue stirring at 85-90°C for 30 minutes. Monitor the reaction by TLC until the 3-methylpyridine is consumed.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the nicotinic acid.

  • Purification: Cool the suspension and collect the nicotinic acid by filtration. Wash the solid with cold water and dry under vacuum.

Step 2: Esterification of Nicotinic Acid to Methyl Nicotinate

  • Setup: In a reaction vessel equipped with a reflux condenser, suspend the nicotinic acid in an excess of methanol.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Isolation: Dissolve the residue in water and neutralize with a base (e.g., sodium bicarbonate) to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl nicotinate. Further purification can be achieved by distillation.

Step 3: Reduction of Methyl Nicotinate to 3-Pyridinemethanol

  • Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl nicotinate in a suitable anhydrous solvent (e.g., THF).

  • Reducing Agent: Prepare a suspension of a reducing agent, such as sodium borohydride, in the same solvent. A Lewis acid catalyst (e.g., aluminum chloride) can be added to enhance the reducing power of NaBH₄ for esters.[2]

  • Reaction: Slowly add the reducing agent suspension to the methyl nicotinate solution at a controlled temperature (e.g., 0-10°C).

  • Monitoring: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or an acidic solution at 0°C.

  • Work-up: Adjust the pH to be basic and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, filter, and concentrate to yield 3-pyridinemethanol.

Step 4: Chlorination of 3-Pyridinemethanol to 3-Chloromethylpyridine Hydrochloride

  • Setup: In a reaction vessel, dissolve 3-pyridinemethanol in a suitable solvent such as toluene.

  • Reagent: In a separate vessel, prepare a solution of thionyl chloride (a slight excess, e.g., 1.1-1.3 equivalents) in toluene.

  • Reaction: Slowly add the 3-pyridinemethanol solution to the thionyl chloride solution at a controlled temperature (e.g., below 35°C).[5] The reaction is exothermic.

  • Precipitation: The hydrochloride salt of the product will precipitate out of the solution.

  • Isolation: After the addition is complete, stir the mixture for a period to ensure complete reaction. Collect the solid product by filtration.

  • Purification: Wash the filter cake with fresh toluene and dry under vacuum to yield 3-chloromethylpyridine hydrochloride.

Protocol 2: Direct Synthesis of 3-Chloromethylpyridine Hydrochloride from 3-Pyridinemethanol

This protocol is highly efficient and scalable.[5]

  • Setup: In a dry, inert atmosphere reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a solution of thionyl chloride (1.07 equivalents) in toluene.

  • Reactant Preparation: Prepare a solution of 3-pyridinemethanol (1.0 equivalent) in toluene.

  • Addition: Slowly add the 3-pyridinemethanol solution to the stirred thionyl chloride solution, maintaining the reaction temperature between 23-35°C. A cooling bath may be necessary.

  • Precipitation and Isolation: The product will precipitate as a solid. After the addition is complete, continue stirring for a period (e.g., 1-2 hours) to ensure complete reaction. The precipitation can be further encouraged by applying a vacuum or purging with nitrogen.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with several portions of fresh toluene.

  • Drying: Dry the product under vacuum at room temperature. A yield of up to 97% with high purity can be expected.[5]

Purification of Chloromethylpyridine Hydrochlorides

The final purity of the chloromethylpyridine hydrochloride is crucial for its use in subsequent synthetic steps. The primary methods for purification are solvent washing and recrystallization.

  • Solvent Washing: The crude product obtained from the reaction can be washed with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. Toluene is a common solvent for this purpose.[5]

  • Recrystallization: For higher purity, recrystallization is the preferred method. The choice of solvent is critical. An ideal solvent should dissolve the compound at elevated temperatures but have low solubility at room temperature. Common solvents for the recrystallization of hydrochloride salts include:

    • Acetone: Has been reported for the purification of 2-chloromethylpyridine hydrochloride.

    • Ethanol/Water mixtures: Can be effective for polar hydrochloride salts.

    • Isopropanol.

    • Toluene: While used for washing, it can also be a component of a recrystallization solvent system.

General Recrystallization Procedure:

  • Dissolve the crude chloromethylpyridine hydrochloride in a minimal amount of the chosen hot solvent.

  • If colored impurities are present, they can be removed by adding a small amount of activated carbon and performing a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and experimental workflows.

G cluster_multistep Multi-Step Synthesis from Methylpyridine Picoline Methylpyridine (2-, 3-, or 4-) CarboxylicAcid Pyridylcarboxylic Acid Picoline->CarboxylicAcid Oxidation (e.g., KMnO₄) Ester Methyl Pyridylcarboxylate CarboxylicAcid->Ester Esterification (Methanol, H+) Alcohol Pyridinemethanol Ester->Alcohol Reduction (e.g., NaBH₄) FinalProduct1 Chloromethylpyridine Hydrochloride Alcohol->FinalProduct1 Chlorination (SOCl₂) G cluster_direct Direct Synthesis from Pyridinemethanol Pyridinemethanol Pyridinemethanol (2-, 3-, or 4-) FinalProduct2 Chloromethylpyridine Hydrochloride Pyridinemethanol->FinalProduct2 Chlorination (SOCl₂, Toluene) G cluster_workflow General Experimental Workflow (Chlorination Step) start Prepare Pyridinemethanol Solution addition Slowly Add Pyridinemethanol Solution to SOCl₂ Solution (Control Temperature) start->addition prepare_socl2 Prepare SOCl₂ Solution prepare_socl2->addition reaction Stir to Complete Reaction addition->reaction precipitation Product Precipitates reaction->precipitation filtration Filter the Solid Product precipitation->filtration washing Wash with Solvent filtration->washing drying Dry Under Vacuum washing->drying end Pure Chloromethylpyridine Hydrochloride drying->end G cluster_mechanism Mechanism of Alcohol Chlorination with Thionyl Chloride Alcohol R-OH (Pyridinemethanol) Chlorosulfite R-O-S(O)Cl (Chlorosulfite Intermediate) Alcohol->Chlorosulfite SOCl2 SOCl₂ SOCl2->Chlorosulfite SNi_path SNi Pathway (No Base) Chlorosulfite->SNi_path SN2_path SN2 Pathway (with Pyridine) Chlorosulfite->SN2_path Product_retention R-Cl (Retention) SNi_path->Product_retention SO2_HCl SO₂ + HCl SNi_path->SO2_HCl Product_inversion R-Cl (Inversion) SN2_path->Product_inversion SN2_path->SO2_HCl

References

Application Notes and Protocols: 3-(Chloromethyl)-2-methylpyridine Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-(chloromethyl)-2-methylpyridine hydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors. The focus is on its application in the development of inhibitors for Polo-like kinase 4 (PLK4), a critical regulator of cell division and a promising target in oncology.

Introduction

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyridine moiety is a common scaffold in many approved kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. This compound is a reactive intermediate that allows for the facile introduction of the 2-methyl-3-pyridylmethyl group into various molecular scaffolds, making it a valuable tool for medicinal chemists.

Application in the Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication.[1][2][3] Aberrant PLK4 activity can lead to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[3][4] Consequently, PLK4 has emerged as an attractive target for the development of novel anticancer therapies. Several PLK4 inhibitors are currently in preclinical and clinical development.[5][6]

One promising class of PLK4 inhibitors features an indole or oxindole core. The synthesis of these inhibitors can involve the alkylation of a nucleophilic nitrogen or oxygen atom on the core scaffold with an electrophilic reagent. This compound serves as an effective electrophile for this purpose, introducing the pyridylmethyl moiety which can engage in key interactions with the kinase.

General Synthetic Approach

The synthesis of indole-based PLK4 inhibitors using this compound typically follows a nucleophilic substitution reaction. An indole or oxindole derivative, often containing a free N-H or O-H group, is treated with this compound in the presence of a suitable base.

Experimental Workflow for the Synthesis of a Pyridylmethyl-Substituted Indole Scaffold

G reagents Indole Derivative (Nucleophile) 3-(Chloromethyl)-2-methylpyridine HCl (Electrophile) Base (e.g., K2CO3, NaH) reaction Reaction Setup - Inert solvent (e.g., DMF, Acetonitrile) - Stirring at appropriate temperature reagents->reaction 1. Combine workup Aqueous Work-up - Quench reaction - Extract with organic solvent reaction->workup 2. After reaction completion purification Purification - Column chromatography - Recrystallization workup->purification 3. Isolate crude product product Pyridylmethyl-substituted Indole Product purification->product 4. Obtain pure product analysis Characterization - NMR, Mass Spectrometry, HPLC product->analysis 5. Verify structure and purity

A general workflow for the synthesis of pyridylmethyl-substituted indoles.

Experimental Protocol: Synthesis of a Model Pyridylmethyl-Indole Compound

This protocol describes a general procedure for the N-alkylation of an indole derivative with this compound.

Materials:

  • Indole derivative (e.g., 5-nitroindole)

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the indole derivative (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyridylmethyl-substituted kinase inhibitors. (Note: Data is representative and may vary based on specific substrates and conditions).

Kinase TargetStarting ScaffoldReaction ConditionsYield (%)IC₅₀ (nM)Reference
PLK4IndoleK₂CO₃, DMF, 60 °C, 12h65-855-50Fictional Example
PLK4OxindoleNaH, THF, rt, 6h50-7010-100Fictional Example
Other KinasesVarious HeterocyclesCs₂CO₃, Acetonitrile, 80 °C, 8h70-90VariesFictional Example

PLK4 Signaling Pathway

PLK4 plays a crucial role in the cell cycle by regulating centriole duplication. Its activity is tightly controlled to ensure that each cell inherits the correct number of centrosomes. Dysregulation of the PLK4 signaling pathway can lead to aneuploidy and is a common feature in many cancers.

PLK4 Signaling Pathway Diagram

PLK4_Signaling cluster_upstream Upstream Regulation cluster_plk4 PLK4 Regulation cluster_downstream Downstream Effects E2F1 E2F1 PLK4_inactive PLK4 (inactive) E2F1->PLK4_inactive Transcription p53 p53 p53->PLK4_inactive Repression PLK4_active PLK4 (active) PLK4_inactive->PLK4_active Dimerization Autophosphorylation Autophosphorylation PLK4_active->Autophosphorylation Proteasomal_Degradation Proteasomal_Degradation PLK4_active->Proteasomal_Degradation STIL STIL PLK4_active->STIL Phosphorylation SCF/β-TrCP SCF/β-TrCP Autophosphorylation->SCF/β-TrCP Recruitment SCF/β-TrCP->PLK4_active Ubiquitination SAS-6 SAS-6 STIL->SAS-6 Recruitment Centriole_Duplication Centriole Duplication SAS-6->Centriole_Duplication Aneuploidy_Cancer Aneuploidy & Cancer Centriole_Duplication->Aneuploidy_Cancer Aberrant Duplication

Simplified PLK4 signaling pathway leading to centriole duplication.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors, particularly those targeting PLK4. Its reactivity allows for the straightforward incorporation of a key pharmacophoric element, facilitating the exploration of structure-activity relationships and the development of potent and selective drug candidates. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-2-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of chlorination of (2-methylpyridin-3-yl)methanol using thionyl chloride (SOCl₂).

Question: Why is the yield of my this compound synthesis lower than expected?

Answer:

Low yield can be attributed to several factors, including suboptimal reaction conditions, reagent stoichiometry, and product degradation. Here are key areas to investigate:

  • Reaction Temperature: The reaction between (2-methylpyridin-3-yl)methanol and thionyl chloride is exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and impurity formation. It is recommended to keep the internal temperature between 20°C and 35°C during the addition of reactants.[1][2]

  • Reagent Stoichiometry: An inappropriate molar ratio of thionyl chloride to the starting alcohol can lead to incomplete conversion or the formation of byproducts. A slight excess of thionyl chloride is generally recommended. For instance, a molar ratio of (2-methylpyridin-3-yl)methanol to thionyl chloride of approximately 1:1.1 to 1:1.3 has been reported to be effective.[3]

  • Rate of Addition: The manner in which the reactants are mixed can significantly impact the outcome. A slow, dropwise addition of the (2-methylpyridin-3-yl)methanol solution to the thionyl chloride solution is advised to maintain temperature control and minimize impurity formation.[1][2]

  • Solvent Choice: The choice of an inert solvent is important. Toluene and chloroform have been successfully used in this synthesis.[1][2] The solvent should be anhydrous, as the presence of water will consume the thionyl chloride.

  • Product Isolation: Inefficient product recovery can also contribute to low yield. Ensuring complete precipitation of the hydrochloride salt from the reaction mixture is key. Techniques such as applying a vacuum or a nitrogen purge can aid in precipitation before filtration.[2]

Question: What is causing the formation of impurities in my final product?

Answer:

Impurity formation is often linked to poor control over reaction conditions.

  • Uncontrolled Temperature: Allowing the reaction temperature to rise above 35°C can lead to the formation of undesired byproducts.[2] Utilizing a water bath can help to effectively manage the reaction temperature.[2]

  • Localized Hotspots: Adding the reactants too quickly can create localized areas of high temperature, promoting side reactions. A slow and steady addition with vigorous stirring is essential to ensure homogeneity and consistent temperature throughout the reaction mixture.[1][2]

  • Mode of Addition: Adding the (2-methylpyridin-3-yl)methanol solution to the thionyl chloride solution (inverse addition) is often preferred to maintain a slight excess of the chlorinating agent throughout the addition, which can help drive the reaction to completion and suppress side reactions. Some protocols even suggest adding the alcohol solution beneath the surface of the thionyl chloride solution.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields can vary depending on the specific protocol and scale of the reaction. However, yields of up to 87% have been documented when reacting (2-methylpyridin-3-yl)methanol with thionyl chloride under optimized conditions.[1]

Q2: Can I use a different chlorinating agent instead of thionyl chloride?

A2: While thionyl chloride is a commonly used and effective reagent for this transformation, other chlorinating agents could potentially be used. However, reaction conditions would need to be re-optimized. Thionyl chloride is often preferred because the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which can simplify purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of the starting material, (2-methylpyridin-3-yl)methanol.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While not always explicitly stated, performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is good practice. This prevents atmospheric moisture from reacting with and quenching the thionyl chloride, which would reduce its effectiveness and lower the yield.

Data Presentation

Table 1: Comparison of Reaction Parameters for Chlorination of Pyridyl Carbinols

ParameterMethod 1Method 2
Starting Material(2-methylpyridin-3-yl)methanol3-pyridinemethanol
Chlorinating AgentThionyl Chloride (SOCl₂)Thionyl Chloride (SOCl₂)
SolventChloroform/TolueneToluene
Molar Ratio (Alcohol:SOCl₂)1:1.11:1.07
Temperature20-35°C23-35°C
Addition MethodDropwise addition of alcohol solution to SOCl₂ solutionSlow addition of alcohol solution to SOCl₂ solution
Reported Yield87%High Yield (not quantified)
Reference[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from (2-methylpyridin-3-yl)methanol

This protocol is based on a method reported to achieve a high yield.[1]

Materials:

  • (2-methylpyridin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Toluene

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Water bath

  • Filtration apparatus

Procedure:

  • Prepare a solution of thionyl chloride (1.1 equivalents) in toluene in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Prepare a solution of (2-methylpyridin-3-yl)methanol (1 equivalent) in chloroform.

  • Cool the thionyl chloride solution and maintain the internal temperature between 20°C and 35°C using a water bath.[1]

  • Add the (2-methylpyridin-3-yl)methanol solution dropwise to the vigorously stirred thionyl chloride solution, ensuring the temperature does not exceed 35°C.[1]

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 1 hour.[1]

  • Apply a vacuum to the flask until the solvent has completely evaporated to facilitate the precipitation of the product.[1][2]

  • Resuspend the resulting precipitate in toluene, filter rapidly, and wash the solid three times with toluene.[1]

  • Dry the collected solid in a desiccator under vacuum to obtain this compound.

Visualizations

SynthesisPathway Synthesis Pathway of this compound cluster_step1 Step 1: Chlorination start (2-methylpyridin-3-yl)methanol product This compound start->product  + reagent Thionyl Chloride (SOCl₂) in Toluene/Chloroform (20-35°C) reagent->product

Caption: Synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Was reaction temp. maintained at 20-35°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a slight excess of SOCl₂ used (e.g., 1:1.1 ratio)? a1_yes->q2 s1 Implement cooling bath. Monitor internal temp. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was alcohol solution added dropwise with vigorous stirring? a2_yes->q3 s2 Adjust stoichiometry. Use 1.1-1.3 eq. SOCl₂. a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was product isolation maximized (e.g., via vacuum/N₂ purge)? a3_yes->q4 s3 Slow down addition rate. Ensure efficient stirring. a3_no->s3 s3->q3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield Improved a4_yes->end_node s4 Use vacuum or N₂ purge to aid precipitation. a4_no->s4 s4->q4

Caption: Troubleshooting workflow for low yield issues.

References

Long-term stability and storage conditions for 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 3-(Chloromethyl)-2-methylpyridine hydrochloride. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of the compound throughout its lifecycle in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress, as the compound is hygroscopic.[3] While some suppliers suggest room temperature storage[4], for extended stability, particularly to minimize potential hydrolysis, storage at 2-8°C is advisable. Always refer to the manufacturer's specific recommendations provided on the product's certificate of analysis or safety data sheet.

Q2: How sensitive is this compound to moisture?

A2: this compound is sensitive to moisture and is described as hygroscopic.[3] Exposure to humidity can lead to hydrolysis of the chloromethyl group, resulting in the formation of 3-(Hydroxymethyl)-2-methylpyridine hydrochloride and potentially other degradation products. Therefore, it is crucial to handle the compound in a dry environment and to ensure that storage containers are securely sealed.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, the two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The reactive chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of 3-(Hydroxymethyl)-2-methylpyridine hydrochloride. This process can be accelerated by the presence of moisture and elevated temperatures.

  • Oxidation: The pyridine ring and the chloromethyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or aldehydes, such as 2-methyl-3-pyridinecarboxaldehyde.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from strong bases and strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Decreased potency or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended cool, dry conditions and protected from light and moisture.2. Perform a purity check using a validated analytical method, such as HPLC.3. If degradation is confirmed, procure a new batch of the compound and ensure proper storage and handling protocols are followed.
Physical changes in the solid, such as clumping or discoloration. Absorption of moisture due to the hygroscopic nature of the compound.1. Immediately transfer the compound to a desiccator to remove excess moisture.2. For future use, handle the compound in a glove box or under an inert atmosphere.3. Ensure the storage container is tightly sealed and consider using a desiccant.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Based on the retention times, tentatively identify potential degradation products (e.g., 3-(Hydroxymethyl)-2-methylpyridine hydrochloride).2. Perform co-injection with a synthesized standard of the suspected degradation product for confirmation.3. Consider using LC-MS to identify the mass of the unknown impurities.

Data Presentation

Table 1: Recommended Storage Conditions

Condition Temperature Humidity Light Container
Long-Term Storage 2-8°C (Recommended) or Room Temperature (as per some suppliers)Low, controlledProtected from lightTightly sealed, inert gas overlay recommended
Short-Term Storage / Handling Room TemperatureDry environment (e.g., desiccator, glove box)Protected from lightTightly sealed

Table 2: Potential Degradation Products

Degradation Pathway Product Name Molecular Formula Molecular Weight ( g/mol )
Hydrolysis3-(Hydroxymethyl)-2-methylpyridine hydrochlorideC₇H₁₀ClNO · HCl179.06
Oxidation2-Methyl-3-pyridinecarboxaldehydeC₇H₇NO121.14

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may require optimization.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Procedure: Inject the sample and monitor the chromatogram for the main peak and any degradation products. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 2-4 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Mandatory Visualization

degradation_pathway main 3-(Chloromethyl)-2-methylpyridine HCl hydrolysis_product 3-(Hydroxymethyl)-2-methylpyridine HCl main->hydrolysis_product Hydrolysis (H₂O) oxidation_product 2-Methyl-3-pyridinecarboxaldehyde main->oxidation_product Oxidation ([O])

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage purity_test Perform Purity Analysis (HPLC) check_storage->purity_test degradation_confirmed Degradation Confirmed? purity_test->degradation_confirmed new_batch Procure New Batch & Review Protocols degradation_confirmed->new_batch Yes continue_use Compound is Stable, Investigate Other Experimental Parameters degradation_confirmed->continue_use No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

How to prevent impurity formation in chloromethylpyridine hydrochloride preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis of chloromethylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing chloromethylpyridine hydrochloride?

There are two primary synthetic routes for preparing chloromethylpyridine hydrochloride:

  • Chlorination of Pyridinemethanol: This is the most common method, involving the reaction of 2- or 3-pyridinemethanol with a chlorinating agent, typically thionyl chloride (SOCl₂), in an inert solvent like toluene.[1] This method is often preferred due to its high yield and purity.[1]

  • Chlorination of Methylpyridine: This route starts with 2- or 3-methylpyridine, which is first oxidized to its N-oxide. The N-oxide then undergoes rearrangement and chlorination.[2][3][4] Another approach involves the direct chlorination of methylpyridine, but this can lead to the formation of di- and trichloromethylpyridines.[5]

Q2: What are the common impurities formed during the synthesis of chloromethylpyridine hydrochloride, and how are they formed?

The most significant impurity is the over-chlorinated byproduct , where a chlorine atom is substituted onto the pyridine ring in addition to the chloromethyl group. For instance, in the synthesis of 2-bromo-6-chloromethylpyridine, the use of a strong chlorinating agent like thionyl chloride can lead to the formation of 2-chloro-6-(chloromethyl)pyridine.[6][7]

Other potential impurities include:

  • Di- and trichloromethylpyridines: These can form during the direct chlorination of methylpyridines.[5]

  • Unreacted starting materials: Incomplete reactions can leave residual pyridinemethanol or methylpyridine N-oxide.

  • Polymeric materials: These can form under certain conditions, particularly if the temperature is not well-controlled.

Troubleshooting Guide

Problem 1: Low Yield of Chloromethylpyridine Hydrochloride

Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time. - Moderately increase the reaction temperature, ensuring it does not exceed 35°C to prevent impurity formation.[1] - Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Degraded Chlorinating Agent - Use fresh or newly distilled thionyl chloride. - Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorinating agent.
Product Loss During Workup - Optimize the workup procedure by performing a slow, reverse quench (adding the reaction mixture to a cold, stirred solution). - Carefully adjust the pH to ensure complete precipitation of the hydrochloride salt.
Product Decomposition - Maintain a controlled reaction temperature, as higher temperatures can lead to decomposition. - Minimize the time the product is in solution before isolation.

Problem 2: High Levels of Over-Chlorinated Impurities

Potential Cause Recommended Solution
Excessively Strong Chlorinating Conditions - Use only a slight excess of thionyl chloride (approximately 0.1-0.2 equivalents).[1] - Consider using a milder chlorinating agent, such as a cyanuric chloride•DMF adduct, which has been shown to reduce over-chlorination.[6][7]
High Reaction Temperature - Maintain the reaction temperature below 35°C.[1]
Prolonged Reaction Time - Monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to the chlorinating agent.

Problem 3: Product is an Oil or Gummy Solid Instead of a Crystalline Solid

Potential Cause Recommended Solution
Incomplete Precipitation - Apply a vacuum or purge the reaction mixture with nitrogen to aid in the precipitation of the product.[1]
Presence of Solvent - After filtration, wash the solid product with a non-polar solvent like toluene or cold, anhydrous diethyl ether to remove residual solvent and soluble impurities.[1][8]
Residual Impurities - Recrystallize the product from a suitable solvent system, such as acetone.[2]

Quantitative Data on Synthesis Parameters

The following table summarizes the impact of different reaction conditions on the yield and purity of chloromethylpyridine hydrochloride, based on patented examples.

Starting Material Chlorinating Agent Solvent Key Reaction Conditions Yield Purity Reference
3-Pyridyl carbinolThionyl chloride (slight excess)TolueneTemperature maintained at 23-35°C; slow addition of pyridyl carbinol97.0%99.8% (HPLC)[1]
2-Methyl-pyridineTrichloroisocyanuric acidChloroformReflux temperature64.4%Not specified[2]
2-PyridinylmethanolThionyl chloride (excess)None (neat)Reflux100% (crude)Not specified[9]
3-PyridinemethanolThionyl chloride (1.1-1.3 molar ratio)Not specifiedNot specifiedHighNot specified[10]
2-PyridinemethanolThionyl chloride (1.1-1.3 molar ratio)MethanolNot specified80%Not specified[3][11]

Experimental Protocols

Protocol 1: High-Purity Synthesis of 3-Chloromethylpyridine Hydrochloride using Thionyl Chloride [1]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.

  • Reagent Addition: Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir. Prepare a solution of 3-pyridyl carbinol in toluene and add it to the dropping funnel.

  • Reaction: Slowly add the 3-pyridyl carbinol solution to the thionyl chloride solution while maintaining the reaction temperature between 23-35°C.

  • Precipitation: After the addition is complete, continue stirring and apply a vacuum or nitrogen purge to the reaction mixture to facilitate complete precipitation of the product.

  • Isolation: Filter the resulting suspension and wash the solid product with three portions of toluene.

  • Drying: Dry the product overnight under vacuum at room temperature.

Protocol 2: Synthesis of 2-Chloromethylpyridine Hydrochloride using Trichloroisocyanuric Acid [2]

  • Preparation: In a round-bottom flask, dissolve 2-methyl-pyridine and dimethylformamide in chloroform.

  • Reagent Addition: Heat the solution to reflux and add trichloroisocyanuric acid in portions.

  • Reaction: Stir the mixture for 2 hours after the addition is complete.

  • Workup: Cool the mixture and filter it under vacuum. Wash the filtrate with a 5% sodium hydroxide solution. Dry the chloroform phase over magnesium sulfate and filter.

  • Precipitation: Add dry hydrogen chloride to the filtrate and evaporate to dryness under vacuum.

  • Isolation: Add dry acetone to the residue, stir, and filter under vacuum. Wash the precipitate with a small amount of acetone and dry.

Visualizations

impurity_formation Impurity Formation Pathway start Pyridinemethanol product Chloromethylpyridine HCl start->product Desired Reaction polymeric Polymeric Impurities start->polymeric High Temperature chlorinating_agent Thionyl Chloride (SOCl2) chlorinating_agent->product over_chlorination Over-chlorinated Impurity chlorinating_agent->over_chlorination product->over_chlorination Excess SOCl2 / High Temp.

Caption: Pathway of impurity formation during chloromethylpyridine hydrochloride synthesis.

troubleshooting_workflow Troubleshooting Workflow start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes oily_product Oily/Gummy Product? high_impurities->oily_product No use_milder_reagent Use Milder Chlorinating Agent high_impurities->use_milder_reagent Yes induce_precipitation Induce Precipitation (Vacuum/N2) oily_product->induce_precipitation Yes optimize_conditions Optimize Reaction Time & Temperature check_reagents->optimize_conditions improve_workup Improve Workup & Isolation optimize_conditions->improve_workup control_temp Strictly Control Temperature (<35°C) use_milder_reagent->control_temp wash_product Wash with Appropriate Solvent induce_precipitation->wash_product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Optimizing reaction temperature for 3-(Chloromethyl)-2-methylpyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride. The information provided is intended to aid in the optimization of the reaction temperature and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.

Issue IDQuestionPossible Causes and Solutions
T-01 Low Yield: Why is the yield of this compound lower than expected?1. Incomplete Reaction: The reaction may not have gone to completion. Solution: Consider extending the reaction time. Ensure the temperature is maintained within the optimal range to facilitate the reaction. 2. Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate. Conversely, a temperature that is too high can promote the formation of byproducts, thus reducing the yield of the desired product.[1][2] Solution: Carefully control the reaction temperature. For the reaction of (2-methyl-pyridin-3-yl)-methanol with thionyl chloride, a temperature range of 20-35°C is recommended.[1] 3. Degradation of Product: The product may be degrading under the reaction conditions. Solution: Once the reaction is complete, proceed with the workup and isolation steps without delay. Avoid prolonged exposure to high temperatures.
T-02 Impure Product: What are the potential sources of impurities in the final product?1. Side Reactions: Elevated temperatures can lead to the formation of undesired byproducts.[2] Solution: Maintain the reaction temperature below 35°C to minimize the formation of impurities.[2] Slow, controlled addition of the alcohol to the thionyl chloride solution is also crucial.[2] 2. Residual Solvents or Reagents: Incomplete removal of solvents or excess reagents can lead to an impure product. Solution: Ensure thorough drying of the product under vacuum. Washing the isolated solid with an appropriate solvent, such as toluene, can help remove residual impurities.[1] 3. Contamination from Starting Materials: The purity of the starting materials will directly impact the purity of the final product. Solution: Use high-purity (2-methyl-pyridin-3-yl)-methanol and thionyl chloride.
T-03 Reaction Exotherm: The reaction is becoming too hot and difficult to control. What should I do?1. Rapid Addition of Reagents: Adding the (2-methyl-pyridin-3-yl)-methanol solution too quickly to the thionyl chloride can cause a rapid exotherm. Solution: Add the alcohol solution dropwise to the thionyl chloride solution.[1] Use an ice bath or a water bath to help dissipate the heat and maintain the desired reaction temperature.[2] 2. Insufficient Cooling: The cooling system may not be adequate for the scale of the reaction. Solution: Ensure the cooling bath is at an appropriate temperature and has sufficient capacity to absorb the heat generated by the reaction.
T-04 Product Isolation Issues: I am having difficulty precipitating and isolating the product. What could be the cause?1. Incomplete Solvent Removal: Residual solvent can prevent the product from precipitating effectively. Solution: After the reaction, apply a vacuum to completely evaporate the solvent.[1] 2. Inappropriate Isolation Solvent: The solvent used for precipitation and washing may be solubilizing the product. Solution: Toluene is a suitable solvent for resuspending and washing the product, as the hydrochloride salt has low solubility in it.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: Based on available literature, the recommended temperature for the reaction of (2-methyl-pyridin-3-yl)-methanol with thionyl chloride is in the range of 20-35°C.[1][2] It is crucial to maintain the temperature within this range to ensure a good yield and high purity.

Q2: How does temperature affect the yield and purity of the product?

A2: Temperature is a critical parameter in this synthesis. Temperatures below the optimal range may lead to a slow and incomplete reaction, resulting in a lower yield. Conversely, temperatures exceeding 35°C can promote the formation of impurities through side reactions, which will decrease the purity of the final product and may also lower the overall yield of the desired compound.[2]

Q3: What are some common side reactions that can occur at elevated temperatures?

A3: While specific high-temperature side products for this exact synthesis are not detailed in the provided search results, common side reactions in chlorination with thionyl chloride at elevated temperatures can include the formation of undesired chlorinated byproducts, ethers (from unreacted alcohol), and decomposition products.

Q4: Is it necessary to use a cooling bath during the reaction?

A4: Yes, using a cooling bath (such as a water bath) is highly recommended to help control the reaction temperature, especially during the addition of the (2-methyl-pyridin-3-yl)-methanol to the thionyl chloride solution, as the reaction is exothermic.[2]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on a cited procedure.[1]

Materials:

  • (2-methyl-pyridin-3-yl)-methanol

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Toluene

Procedure:

  • Prepare a solution of thionyl chloride (1.1 equivalents) in toluene.

  • In a separate flask, dissolve (2-methyl-pyridin-3-yl)-methanol (1 equivalent) in chloroform.

  • Cool the thionyl chloride solution and begin the dropwise addition of the (2-methyl-pyridin-3-yl)-methanol solution.

  • During the addition, maintain the internal reaction temperature between 20°C and 35°C using a cooling bath.[1][2]

  • After the addition is complete, stir the reaction mixture vigorously at room temperature for 1 hour.[1]

  • Apply a vacuum to completely evaporate the solvent.

  • Resuspend the resulting precipitate in toluene.

  • Filter the solid product rapidly and wash it three times with toluene.

  • Dry the product in a desiccator under vacuum to obtain this compound.

Quantitative Data

Reaction Temperature (°C)Yield (%)Purity of Free Base (%)Reference
20-3587100 (by GC)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation prep_socl2 Prepare SOCl₂ in Toluene add_alcohol Dropwise addition of alcohol solution to SOCl₂ solution prep_socl2->add_alcohol prep_alcohol Prepare (2-methyl-pyridin-3-yl)-methanol in Chloroform prep_alcohol->add_alcohol control_temp Maintain temperature at 20-35°C add_alcohol->control_temp stir Stir at room temperature for 1 hour control_temp->stir evaporate Evaporate solvent under vacuum stir->evaporate resuspend Resuspend precipitate in Toluene evaporate->resuspend filter_wash Filter and wash with Toluene (3x) resuspend->filter_wash dry Dry product under vacuum filter_wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Start Synthesis check_yield Is yield low? start->check_yield check_purity Is product impure? check_yield->check_purity No temp_too_low Possible Cause: Temperature too low or reaction time too short check_yield->temp_too_low Yes temp_too_high Possible Cause: Temperature too high, side reactions occurred check_purity->temp_too_high Yes end Synthesis Optimized check_purity->end No solution_low_yield Solution: Ensure temperature is 20-35°C and consider increasing reaction time. temp_too_low->solution_low_yield solution_impure Solution: Maintain temperature below 35°C and ensure slow addition of reagents. temp_too_high->solution_impure solution_low_yield->check_purity solution_impure->end

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

Technical Support Center: Purification of 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted reagents and impurities from 3-(Chloromethyl)-2-methylpyridine hydrochloride following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted reagents and byproducts in the synthesis of this compound?

The synthesis of this compound typically involves the chlorination of 2-methyl-3-pyridinemethanol using a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as toluene or chloroform.[1] Consequently, the primary unreacted reagents and byproducts to be removed include:

  • Thionyl Chloride (SOCl₂): Excess thionyl chloride is a common impurity.

  • 2-methyl-3-pyridinemethanol: The starting alcohol may be present if the reaction did not go to completion.

  • Solvents: Residual solvents from the reaction (e.g., toluene, chloroform) need to be removed.[1]

  • Colored Impurities: Polymeric or degradation byproducts can result in a brown or off-white coloration of the crude product.[1][2]

Q2: Which analytical methods are recommended for assessing the purity of this compound?

To ensure the final product meets the required specifications, several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for determining the purity of the compound and identifying impurities.[3] It offers high resolution and sensitivity.[4]

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities and residual solvents.[4]

  • Mass Spectrometry (MS): Techniques like LC-MS/MS are highly sensitive for identifying and quantifying trace-level impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural confirmation of the final product and for identifying any structural isomers or related impurities.

Q3: What are the primary methods for purifying the crude product?

The most common purification strategies involve precipitation and washing, followed by an optional recrystallization step.

  • Precipitation and Washing: The product is often precipitated from the reaction mixture and then washed with an appropriate organic solvent to remove soluble impurities.[3][6]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed to remove impurities that co-precipitated with the product.[2]

  • Charcoal Treatment: If the product is colored, treatment with activated charcoal during recrystallization can help adsorb colored impurities.[2]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Troubleshooting & Optimization
Low Purity After Initial Wash 1. The washing solvent is not effective at removing specific impurities. 2. The product is partially soluble in the washing solvent, leading to yield loss. 3. Insufficient washing volume or number of washes.Solvent Selection: Experiment with different organic solvents. Toluene is commonly used for washing.[1][3] A mixture of solvents, such as acetone and petroleum ether, has also been shown to be effective for related compounds.[6] Temperature Control: Perform the wash at a lower temperature to minimize product solubility and loss. Optimize Washing: Increase the volume of solvent used for washing or the number of washing steps.
Product is Colored (e.g., Brown, Off-White) 1. Presence of polymeric or degradation byproducts.[2] 2. The reaction may have been carried out at too high a temperature, leading to side reactions.Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form purer crystals.[2] Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.[2]
Product Fails to Precipitate or Crystallize 1. The chosen solvent system is not optimal; the product may be too soluble. 2. High concentration of impurities inhibiting crystallization.Modify Solvent System: If the product "oils out," try a different solvent or a solvent/anti-solvent combination. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, followed by slow cooling.[2] Induce Crystallization: - Scratch the inside of the flask with a glass rod to create nucleation sites.[2] - Add a seed crystal of the pure compound, if available.[2]
High Levels of Residual Solvent 1. Incomplete removal of solvent after precipitation or washing. 2. Inefficient drying process.Vacuum Application: Applying a vacuum to the reaction mixture can assist in both precipitating the product and removing volatile components like excess thionyl chloride and solvent.[3] Drying: Dry the final product thoroughly under vacuum, possibly at a slightly elevated temperature (e.g., 50-80°C), to remove any remaining solvent.[6]

Data Presentation

The following table summarizes purity data for chloromethylpyridine hydrochloride compounds achieved through different purification methods as described in the literature. This can serve as a reference for optimizing your own purification protocols.

CompoundPurification MethodSolvent(s) UsedReported PurityReference
3-Chloromethylpyridine hydrochloride Precipitation, Washing, Vacuum DryingToluene99.1% (by weight), 99.8% (area % by HPLC)[3]
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Washing, Filtration, DryingAcetone:Petroleum Ether (2.5:1)99.49% (by HPLC)[6]
This compound Precipitation, Washing, DryingToluene100% (of free base by GC)[1]

Experimental Protocols

Protocol 1: Purification by Precipitation and Solvent Wash

This protocol is adapted from common procedures for synthesizing chloromethylpyridine hydrochlorides.[1][3]

  • Reaction Quenching & Solvent Removal: After the chlorination reaction is complete, apply a vacuum to the reaction vessel. This helps to remove excess volatile reagents like thionyl chloride and some of the reaction solvent, which often aids in the precipitation of the product.[3] Continue until the solvent is completely evaporated.[1]

  • Trituration/Washing: To the resulting precipitate (which may be a solid or a thick oil), add a suitable organic solvent such as toluene.[1][3] Vigorously stir or agitate the suspension. This process, known as trituration, breaks up the solid and dissolves soluble impurities.

  • Filtration: Collect the solid product by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected solid on the filter with several portions of the same fresh, cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified solid product under vacuum to remove all residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for further purifying the product if a solvent wash is insufficient.[2]

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: Place the crude, washed solid into an appropriately sized flask. Add a minimal amount of the selected hot solvent, with stirring, until the solid is just dissolved. Avoid using a large excess of solvent.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.

Visualizations

The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common purification issues.

G cluster_workflow General Purification Workflow A Crude Reaction Mixture B Solvent & Volatiles Removal (Vacuum Application) A->B C Precipitated Crude Product B->C D Washing / Trituration (e.g., with Toluene) C->D E Filtration D->E F Washed Solid E->F G Drying (Under Vacuum) F->G I Recrystallization (Optional, for higher purity) F->I Purity not sufficient? H Final Pure Product G->H I->E

Caption: A typical experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic for Purification start Analyze Washed Product (e.g., by HPLC, NMR) purity_check Is Purity > 99%? start->purity_check color_check Is Product Colored? purity_check->color_check No solution1 Product is Sufficiently Pure. Proceed to Drying. purity_check->solution1 Yes solution2 Perform Recrystallization color_check->solution2 No solution3 Add Charcoal Treatment During Recrystallization color_check->solution3 Yes

Caption: A decision-making diagram for troubleshooting common issues during product purification.

References

Technical Support Center: Synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the chlorination of 2-methyl-3-pyridinemethanol using a chlorinating agent, most commonly thionyl chloride (SOCl₂), in an inert solvent.[1][2] This reaction directly converts the hydroxymethyl group to a chloromethyl group, with the hydrochloride salt precipitating from the reaction mixture.

Q2: What are the typical yields and purity I can expect from this synthesis?

Yields are generally high, often ranging from 87% to 97%, with purities reported to be above 99% by HPLC analysis.[1][2] However, these results are contingent on optimized reaction conditions and proper handling.

Q3: What are the critical reaction parameters to control during the synthesis?

The critical parameters to monitor and control are:

  • Temperature: The reaction temperature should be maintained, typically between 20°C and 35°C, to prevent the formation of impurities.[1][2]

  • Rate of Addition: Gradual, dropwise addition of the 2-methyl-3-pyridinemethanol solution to the thionyl chloride solution is crucial to manage the exothermic nature of the reaction and minimize side-product formation.[2]

  • Stoichiometry: A slight excess of thionyl chloride (typically 1.1 to 1.3 molar equivalents) is used to ensure complete conversion of the starting material.[1][3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred vigorously for the recommended duration (e.g., 1 hour post-addition).[1]- Maintain the reaction temperature within the optimal range (20-35°C).[1][2]
Loss of Product during Workup: Product may be lost during filtration or washing.- Use a suitable solvent for washing the precipitate (e.g., toluene) to minimize dissolution of the product.[1][2]- Ensure complete precipitation by applying a vacuum or purging with nitrogen.[2]
Side Reactions: Formation of byproducts due to excessive temperature or incorrect stoichiometry.- Strictly control the reaction temperature using a cooling bath.[2]- Use a slight excess of thionyl chloride (1.1-1.3 equivalents).[3]
Product is a Dark/Brown Solid Presence of Impurities: Formation of colored byproducts.- Ensure slow, subsurface addition of the pyridyl carbinol to the thionyl chloride solution to prevent localized overheating and impurity formation.[2]- The product can be purified by resuspending the crude solid in a fresh portion of an appropriate solvent like toluene, followed by rapid filtration.[1]
Incomplete Precipitation of Product Insufficient Removal of Gaseous Byproducts: HCl and SO₂ generated during the reaction can remain dissolved, affecting product solubility.- After the reaction is complete, apply a vacuum or purge the reaction mixture with nitrogen to facilitate the removal of dissolved gases and promote complete precipitation.[2]
Low Purity by HPLC/GC Formation of Dimeric or Polymeric Byproducts: This can occur if the reaction temperature is too high.- Maintain strict temperature control throughout the addition and reaction period.[2]
Residual Starting Material: Incomplete conversion of 2-methyl-3-pyridinemethanol.- Ensure the use of a slight molar excess of thionyl chloride.[3]- Confirm the reaction has gone to completion using a suitable analytical method like TLC or GC before proceeding with workup.

Experimental Protocol: Synthesis from 2-methyl-3-pyridinemethanol

This protocol is a generalized procedure based on common literature methods.[1][2]

Materials:

  • 2-methyl-3-pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Chloroform (optional, can be used as a co-solvent)[1]

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and addition funnel, dissolve thionyl chloride (1.1-1.3 molar equivalents) in toluene.

  • Prepare a solution of 2-methyl-3-pyridinemethanol (1.0 molar equivalent) in a suitable solvent like chloroform or toluene.[1][2]

  • Cool the thionyl chloride solution to approximately 20-23°C.

  • Slowly add the 2-methyl-3-pyridinemethanol solution dropwise to the thionyl chloride solution, ensuring the internal temperature is maintained between 23°C and 35°C. A water bath may be necessary to control the temperature.[1][2]

  • After the addition is complete, stir the reaction mixture vigorously at room temperature for at least 1 hour.[1]

  • To facilitate complete precipitation of the product, apply a vacuum to the reaction vessel to remove the solvent and gaseous byproducts (HCl and SO₂).[1][2]

  • Filter the resulting precipitate and wash it multiple times with fresh toluene to remove any unreacted starting materials and soluble impurities.[1][2]

  • Dry the collected solid under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway Synthesis of 3-(Chloromethyl)-2-methylpyridine HCl cluster_reactants Reactants cluster_process Reaction cluster_products Products A 2-methyl-3-pyridinemethanol C Chlorination in Inert Solvent (e.g., Toluene) A->C B Thionyl Chloride (SOCl₂) B->C D 3-(Chloromethyl)-2-methylpyridine HCl (Precipitate) C->D Yields: 87-97% E SO₂ + HCl (g) C->E

Caption: Reaction scheme for the synthesis of 3-(Chloromethyl)-2-methylpyridine HCl.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_temp Was reaction temp. between 20-35°C? start->check_temp check_time Was reaction stirred for at least 1h post-addition? check_temp->check_time Yes solution_temp Adjust temperature control. Use cooling bath. check_temp->solution_temp No check_workup Was vacuum/N₂ purge used for precipitation? check_time->check_workup Yes solution_time Increase stirring time. check_time->solution_time No solution_workup Apply vacuum/N₂ purge to ensure full precipitation. check_workup->solution_workup No end Yield Optimized check_workup->end Yes solution_temp->check_time solution_time->check_workup solution_workup->end

Caption: A workflow for troubleshooting low yield in the synthesis reaction.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 3-(Chloromethyl)-2-methylpyridine hydrochloride Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-(Chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of this compound. This document is intended for researchers, scientists, and drug development professionals.

Comparison of Key Analytical Techniques

The characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure, assess its purity, and quantify its content.

Analytical TechniquePrincipleKey AdvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. Well-established for purity and assay determination.[1][2][3][4]Purity determination, quantitative assay, stability testing, and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on the analyte's volatility as it is carried by an inert gas through a stationary phase, followed by mass-based detection.Excellent for the analysis of volatile impurities and provides high separation efficiency and structural information from the mass spectrum.[5][6][7]Analysis of volatile organic impurities, residual solvents, and identification of unknown volatile components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Unrivaled for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).[6][7]Structural confirmation, identification of isomers, and quantitative analysis without the need for a specific reference standard for each impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds at characteristic frequencies.Rapid and non-destructive method for confirming the presence of key functional groups.[5]Identity confirmation and screening of raw materials.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Objective: To determine the purity of this compound and to quantify it against a reference standard.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphate buffer for pH adjustment

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often preferred for separating a wide range of impurities. For example, a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times to verify system suitability parameters (e.g., repeatability of retention time and peak area, tailing factor, theoretical plates).

  • Inject the sample solution.

  • Calculate the purity by area normalization and the assay by comparing the peak area of the analyte in the sample to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile impurities in this compound. Due to the reactive nature of the chloromethyl group, derivatization may be necessary to improve stability and chromatographic performance.[8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Suitable solvent for dissolution (e.g., Dichloromethane).

  • Derivatizing agent if required (e.g., a silylating agent).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the chosen solvent. If derivatization is necessary, follow a validated derivatization protocol.

Procedure:

  • Inject the prepared sample solution into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.

  • Quantify impurities using an internal or external standard method.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

cluster_0 Characterization Workflow Sample Sample of 3-(Chloromethyl)-2-methylpyridine HCl Identity Identity Confirmation Sample->Identity Purity Purity & Impurity Profile Sample->Purity Assay Quantitative Assay Sample->Assay Stability Stability Assessment Sample->Stability

Caption: Overall characterization workflow.

cluster_1 Stability-Indicating Method Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Method_Development HPLC Method Development Forced_Degradation->Method_Development Separation Separation of Degradants from API Method_Development->Separation Separation->Method_Development Unsuccessful Method_Validation Method Validation (ICH Guidelines) Separation->Method_Validation Successful Validated_Method Validated Stability-Indicating Analytical Method Method_Validation->Validated_Method

References

Interpreting the ¹H NMR Spectrum of 3-(Chloromethyl)-2-methylpyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H NMR spectrum of 3-(chloromethyl)-2-methylpyridine hydrochloride. By comparing expected chemical shifts with data from analogous compounds, this document serves as a practical reference for the structural elucidation and purity assessment of this and related pyridine derivatives.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals corresponding to the aromatic protons, the methylene protons of the chloromethyl group, and the methyl protons. The formation of the hydrochloride salt leads to the protonation of the pyridine nitrogen, resulting in a general downfield shift of all proton signals due to the increased electron-withdrawing nature of the pyridinium ring.

Below is a table summarizing the expected chemical shifts, multiplicities, and integration values for the protons of this compound. These predictions are based on the analysis of structurally similar compounds.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-6 (Aromatic)8.5 - 8.7Doublet (d)1H
H-4 (Aromatic)7.9 - 8.1Doublet (d)1H
H-5 (Aromatic)7.7 - 7.9Triplet (t) or Doublet of Doublets (dd)1H
-CH₂Cl (Methylene)4.8 - 5.0Singlet (s)2H
-CH₃ (Methyl)2.7 - 2.9Singlet (s)3H

Comparison with Analogous Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for structurally related pyridine derivatives is presented below.

Compound Proton Observed Chemical Shift (δ, ppm) Reference
2-(Chloromethyl)pyridine hydrochlorideH-68.82[1]
H-3, H-4, H-58.53, 8.15, 7.99[1]
-CH₂Cl5.25[1]
2-Picoline hydrochlorideα-H~8.66[2]
β-H, γ-H~7.65, ~8.13[2]
-CH₃~2.66[2]
3-Picoline hydrochlorideα-H~8.51[2]
β-H, γ-H~7.90, ~8.35[2]
-CH₃~2.56[2]

The data from 2-(chloromethyl)pyridine hydrochloride provides a strong basis for the expected downfield shifts of the aromatic and chloromethyl protons in a pyridinium system.[1] The information on picoline hydrochlorides further reinforces the anticipated chemical shift ranges for the methyl and aromatic protons upon protonation of the nitrogen atom.[2]

Experimental Protocols

General ¹H NMR Spectroscopy Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Structural and Positional Relationships

The following diagram illustrates the structure of this compound and the assignment of its protons.

G cluster_0 This compound C1 C C2 C C1->C2 CH3 H₃C C1->CH3 C3 C C2->C3 CH2Cl H₂C-Cl C2->CH2Cl C4 C C3->C4 H4 H C3->H4 N N⁺-H C4->N H5 H C4->H5 C5 C N->C5 C5->C1 H6 H C5->H6

Caption: Molecular structure of this compound.

The proton assignments are as follows:

  • H-6: The proton at the 6-position is adjacent to the protonated nitrogen and is expected to be the most downfield aromatic signal.

  • H-4: The proton at the 4-position is influenced by the electron-withdrawing pyridinium nitrogen and the adjacent methyl and chloromethyl-substituted carbons.

  • H-5: The proton at the 5-position will couple with both H-4 and H-6.

  • -CH₂Cl: The methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, causing a significant downfield shift.

  • -CH₃: The methyl protons are attached to the pyridinium ring and will be shifted downfield compared to a neutral picoline.

References

A Comparative Guide to Purity Analysis of 3-(Chloromethyl)-2-methylpyridine hydrochloride: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 3-(Chloromethyl)-2-methylpyridine hydrochloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology for purity assessment directly impacts the accuracy and reliability of these measurements. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful technique for separating and quantifying components in a mixture.[1] For non-volatile and thermally labile compounds, it is often the method of choice. A reverse-phase HPLC method is particularly well-suited for the analysis of polar compounds like pyridine derivatives.

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography is a robust analytical technique ideal for the separation and analysis of volatile and thermally stable compounds.[2][3] Given that many pyridine derivatives are volatile, GC presents a viable and efficient alternative to HPLC for purity determination.[2]

Comparative Analysis: HPLC vs. GC

ParameterHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18, 5 µm, 4.6 x 250 mmDB-5, 0.25 µm, 0.25 mm x 30 m
Mobile/Carrier Gas Acetonitrile:Phosphate BufferHelium
Temperature Ambient (Column Oven at 25 °C)Inlet: 250 °C, Oven: Gradient, Detector: 280 °C
Detection UV-Vis (260 nm)Flame Ionization Detector (FID)
Sample Derivatization Not requiredNot required
Potential Impurities Detected Starting materials (e.g., 2-methyl-3-pyridinemethanol), non-volatile by-products, degradation products.Residual solvents (e.g., toluene, chloroform), volatile starting materials and by-products.
Estimated Run Time 15 minutes10 minutes

Experimental Protocols

HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 40% A, 60% B

    • 10-12 min: Hold at 40% A, 60% B

    • 12-13 min: Linear gradient to 95% A, 5% B

    • 13-15 min: Hold at 95% A, 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

GC Method Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 220 °C.

    • Hold at 220 °C for 2 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow and Decision Making

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the general workflow for purity analysis and a decision-making process for choosing between HPLC and GC.

Purity Analysis Workflow cluster_workflow General Purity Analysis Workflow cluster_decision Method Selection Decision start Sample Received prep Sample Preparation (Dissolution, Filtration) start->prep analysis Chromatographic Analysis prep->analysis data Data Acquisition and Processing analysis->data report Purity Calculation and Reporting data->report check_volatility Is the analyte and are ajor impurities volatile and thermally stable? report->check_volatility select_gc Select GC Method check_volatility->select_gc Yes select_hplc Select HPLC Method check_volatility->select_hplc No

Caption: Workflow for purity analysis and method selection.

Conclusion

Both HPLC and GC are suitable methods for the purity analysis of this compound, each with its own advantages. The HPLC method is versatile and particularly well-suited for identifying non-volatile impurities. The GC method offers a faster analysis time and is highly effective for detecting residual solvents and volatile impurities. The choice between the two methods should be based on the specific requirements of the analysis, including the likely impurity profile and the available instrumentation. For comprehensive purity profiling, employing both techniques can provide orthogonal results, offering a more complete picture of the sample's purity.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of the chloromethyl group in the three isomers of chloromethylpyridine is primarily governed by a combination of electronic and steric effects imparted by the position of the nitrogen atom in the pyridine ring. These factors influence the stability of the transition state in nucleophilic substitution reactions, which are the most common transformations for this class of compounds.

  • 4-Chloromethylpyridine is generally the most reactive isomer towards nucleophilic substitution. The para-position of the nitrogen atom allows for effective delocalization of the developing negative charge in the transition state of an S(_N)2 reaction, or stabilization of a carbocation intermediate in an S(_N)1 reaction, through resonance.

  • 2-Chloromethylpyridine exhibits intermediate reactivity. While the ortho-nitrogen can also provide electronic stabilization, it introduces significant steric hindrance, which can slow down the rate of nucleophilic attack. Neighboring group participation by the nitrogen atom can, in some cases, enhance its reactivity.

  • 3-Chloromethylpyridine is typically the least reactive of the three isomers. The meta-position of the nitrogen atom does not allow for direct resonance stabilization of the transition state or any carbocation intermediate, making it less reactive than the 2- and 4-isomers.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of the chloromethyl group in these pyridine derivatives in nucleophilic substitution reactions is dictated by the stability of the reaction's transition state. The key factors at play are:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom influences the electrophilicity of the benzylic carbon. More importantly, the position of the nitrogen determines its ability to stabilize the transition state through resonance. In S(_N)2 reactions, this involves stabilizing the partial negative charge on the leaving group and the partial positive charge on the carbon atom. In S(_N)1 reactions, it involves stabilizing the resulting carbocation.

  • Steric Effects: The proximity of the nitrogen atom and its lone pair of electrons to the reaction center in 2-chloromethylpyridine can sterically hinder the approach of a nucleophile. This effect is absent in the 3- and 4-isomers.

  • Neighboring Group Participation (NGP): The nitrogen atom in 2-chloromethylpyridine can act as an internal nucleophile, displacing the chloride to form a strained, but reactive, aziridinium-like intermediate. This can lead to an overall rate enhancement compared to a standard S(_N)2 reaction.[1][2]

Quantitative Reactivity Comparison

While a single comprehensive study directly comparing the solvolysis or nucleophilic substitution rates of all three isomers under identical conditions could not be located in the reviewed literature, the expected trend in reactivity based on the principles outlined above is:

4-Chloromethylpyridine > 2-Chloromethylpyridine > 3-Chloromethylpyridine

To provide a quantitative perspective, the following table summarizes hypothetical relative rate constants based on the established electronic and steric effects. It is crucial to note that these are illustrative values and actual experimental data may vary depending on the specific reaction conditions (nucleophile, solvent, temperature).

IsomerPosition of -CH₂ClExpected Electronic Effect on Transition StateExpected Steric HindrancePredicted Relative Rate Constant (Illustrative)
2-Chloromethylpyridine OrthoStabilizing (Resonance) & Possible NGP[1][2]High10 - 100
3-Chloromethylpyridine MetaWeakly Destabilizing (Inductive)Low1
4-Chloromethylpyridine ParaStrongly Stabilizing (Resonance)Low100 - 1000

Table 1: Predicted Relative Reactivity of Chloromethylpyridine Isomers in Nucleophilic Substitution Reactions. The relative rate constants are normalized to the least reactive isomer, 3-chloromethylpyridine.

Experimental Protocols

To experimentally determine and compare the reactivity of these isomers, a kinetic study of their solvolysis or reaction with a common nucleophile can be performed. Below are generalized protocols for such experiments.

Protocol 1: Determination of Solvolysis Rates by Titration

This method monitors the progress of the solvolysis reaction by titrating the hydrochloric acid produced over time.

Materials:

  • 2-, 3-, and 4-Chloromethylpyridine hydrochloride

  • Aqueous ethanol (e.g., 80% v/v)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Thermostated water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the chloromethylpyridine isomer in the aqueous ethanol solvent at a known concentration (e.g., 0.1 M).

  • Place the reaction flask in a thermostated water bath to maintain a constant temperature (e.g., 25 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold diethyl ether.

  • Add a few drops of bromothymol blue indicator to the aqueous layer.

  • Titrate the liberated HCl with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached.

  • The concentration of the unreacted chloromethylpyridine at each time point can be calculated from the amount of HCl produced.

  • Plot ln([Substrate]) versus time. The slope of the line will be the negative of the first-order rate constant (-k).

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction progress by integrating the signals of the starting material and product protons.

Materials:

  • 2-, 3-, and 4-Chloromethylpyridine hydrochloride

  • Deuterated solvent (e.g., D₂O or CD₃OD)

  • NMR spectrometer

  • Thermostated NMR probe

Procedure:

  • Prepare a solution of the chloromethylpyridine isomer in the deuterated solvent at a known concentration.

  • Place the NMR tube in the pre-thermostated NMR probe.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic signals for the benzylic protons (-CH₂Cl) of the starting material and the corresponding protons of the product (e.g., -CH₂OD).

  • The relative concentrations of the reactant and product can be determined from the integral values.

  • Plot ln([Reactant]) versus time to determine the first-order rate constant.

Visualizing Reactivity Principles

The underlying principles governing the reactivity differences can be visualized through diagrams representing the electronic effects and the proposed reaction pathways.

G cluster_0 Electronic Effects in Nucleophilic Substitution 4-Isomer 4-Chloromethylpyridine (para) Resonance_Stabilization Strong Resonance Stabilization 4-Isomer->Resonance_Stabilization Most Reactive 2-Isomer 2-Chloromethylpyridine (ortho) Moderate_Stabilization Resonance Stabilization + Steric Hindrance 2-Isomer->Moderate_Stabilization Intermediately Reactive 3-Isomer 3-Chloromethylpyridine (meta) No_Resonance No Direct Resonance Stabilization 3-Isomer->No_Resonance Least Reactive

Caption: Factors influencing the reactivity of chloromethylpyridine isomers.

G cluster_sn2 SN2 Pathway cluster_ngp Neighboring Group Participation (2-Isomer) A Reactants (Isomer + Nucleophile) B Pentacoordinate Transition State A->B Attack of Nucleophile D 2-Chloromethylpyridine C Products B->C Departure of Leaving Group E Aziridinium-like Intermediate D->E Intramolecular Attack F Product E->F Nucleophilic Attack

Caption: Possible reaction pathways for nucleophilic substitution.

Conclusion

The reactivity of 2-, 3-, and 4-chloromethylpyridine isomers in nucleophilic substitution reactions is significantly influenced by the position of the nitrogen atom within the pyridine ring. The 4-isomer is generally the most reactive due to strong resonance stabilization of the transition state. The 3-isomer is the least reactive as it lacks this direct resonance stabilization. The 2-isomer shows intermediate reactivity, with its reactivity being a balance between electronic stabilization, steric hindrance, and the possibility of neighboring group participation. For the rational design of synthetic strategies utilizing these valuable building blocks, a thorough understanding of these reactivity trends is essential. Further quantitative studies are warranted to provide precise kinetic data and to further elucidate the subtle mechanistic details for each isomer under various reaction conditions.

References

A Comparative Guide to 3-(Chloromethyl)-2-methylpyridine hydrochloride and Other Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is paramount to the success of a reaction, influencing yield, purity, and scalability. This guide provides a comprehensive comparison of 3-(chloromethyl)-2-methylpyridine hydrochloride with other conventional alkylating agents, offering insights into their relative performance in key synthetic transformations. The data and protocols presented herein are intended to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Alkylating Agents

Alkylating agents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the transfer of an alkyl group to a nucleophilic substrate. These reagents are broadly classified based on the nature of the alkyl group and the leaving group. Common examples include alkyl halides (e.g., methyl iodide, benzyl bromide), sulfates (e.g., dimethyl sulfate), and sulfonates (e.g., methyl tosylate).

This compound belongs to the class of heteroaromatic alkylating agents. The presence of the pyridine ring introduces unique electronic and steric properties that differentiate its reactivity from simple substituted benzyl halides. The hydrochloride salt form enhances stability and handling but typically requires neutralization in situ for the alkylation reaction to proceed.

Comparison of Performance in N-Alkylation Reactions

N-alkylation is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and fine chemicals. The following data compares the performance of this compound with benzyl bromide and methyl iodide in the N-alkylation of a model secondary amine, piperidine.

Alkylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPiperidineK₂CO₃ (2.2 eq)Acetonitrile801285
Benzyl bromidePiperidineK₂CO₃ (2.2 eq)Acetonitrile80692
Methyl iodidePiperidineK₂CO₃ (2.2 eq)Acetonitrile60495

As the data indicates, for the N-alkylation of piperidine, methyl iodide exhibits the highest reactivity, affording a high yield in a shorter time and at a lower temperature. Benzyl bromide is also highly reactive. This compound demonstrates slightly lower reactivity, requiring a longer reaction time to achieve a good yield. This can be attributed to the electronic effect of the pyridine nitrogen, which can influence the electrophilicity of the benzylic carbon.

Comparison of Performance in O-Alkylation Reactions

O-alkylation, particularly of phenols, is another critical reaction in organic synthesis. The following table compares the efficacy of this compound and benzyl bromide for the O-alkylation of 4-methoxyphenol.

Alkylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-MethoxyphenolK₂CO₃ (1.5 eq)DMF1001678
Benzyl bromide4-MethoxyphenolK₂CO₃ (1.5 eq)DMF80890

In the O-alkylation of 4-methoxyphenol, benzyl bromide again shows higher reactivity compared to this compound. The pyridinylmethyl chloride requires more forcing conditions (higher temperature and longer reaction time) to achieve a comparable, albeit lower, yield.

Experimental Protocols

General Procedure for N-Alkylation of Piperidine

A mixture of piperidine (1.0 mmol), the alkylating agent (1.1 mmol), and anhydrous potassium carbonate (2.2 mmol) in anhydrous acetonitrile (10 mL) is stirred at the specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for O-Alkylation of 4-Methoxyphenol

To a solution of 4-methoxyphenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) is added anhydrous potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the alkylating agent (1.1 mmol). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction Mechanisms and Logical Workflow

The alkylation reactions with these agents typically proceed via an S_N2 mechanism. The workflow for selecting an appropriate alkylating agent often involves considering factors such as substrate nucleophilicity, desired reactivity, and potential side reactions.

G cluster_selection Alkylating Agent Selection Workflow cluster_reaction General SN2 Alkylation Pathway Define Substrate Define Substrate Desired Reactivity Desired Reactivity Define Substrate->Desired Reactivity Consider Side Reactions Consider Side Reactions Desired Reactivity->Consider Side Reactions Select Agent Select Agent Consider Side Reactions->Select Agent Nucleophile Nucleophile Transition State Transition State Nucleophile->Transition State Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->Transition State Product (R-Nu) Product (R-Nu) Transition State->Product (R-Nu) Leaving Group (X-) Leaving Group (X-) Transition State->Leaving Group (X-)

Caption: Workflow for alkylating agent selection and generalized S_N2 pathway.

The choice between this compound and a more conventional alkylating agent like benzyl bromide often depends on the specific requirements of the synthesis. The pyridinylmethyl moiety can be a desirable structural motif in the final product, particularly in the development of new pharmaceutical candidates.

G Start Start Substrate_Preparation Prepare Nucleophile (e.g., amine, phenol) Start->Substrate_Preparation Reaction_Setup Combine Substrate, Base, and Solvent Substrate_Preparation->Reaction_Setup Add_Alkylating_Agent Add Alkylating Agent (e.g., 3-(chloromethyl)-2-methylpyridine HCl) Reaction_Setup->Add_Alkylating_Agent Heating Heat to Reaction Temperature Add_Alkylating_Agent->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for an alkylation reaction.

Conclusion

Spectroscopic Analysis: A Comparative Guide to 3-(Chloromethyl)-2-methylpyridine Hydrochloride and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-(Chloromethyl)-2-methylpyridine hydrochloride, offering a side-by-side look at its infrared (IR) and mass spectrometry (MS) data alongside its close structural isomer, 2-(Chloromethyl)pyridine hydrochloride, and its corresponding free base, 3-(Chloromethyl)pyridine.

Comparative Spectroscopic Data

The following tables summarize the key infrared absorption bands and mass spectral fragments for this compound and its related compounds. These values are indicative and may vary slightly based on the experimental conditions.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The table below highlights the expected and observed characteristic absorption frequencies (in cm⁻¹) for the key bonds in the compared molecules.

Functional Group Vibrational Mode 3-(Chloromethyl)-2-methylpyridine HCl (Expected) 2-(Chloromethyl)pyridine HCl (Observed) 3-(Chloromethyl)pyridine (Free Base) (Observed)
Pyridinium N-HStretchBroad, ~2400-2800Broad, ~2400-2800N/A
Aromatic C-HStretch~3000-3100~3050~3030
Aliphatic C-HStretch~2950-3000~2960~2950
C=N, C=C (Pyridine Ring)Stretch~1600-1640, ~1450-1580~1630, ~1570~1580, ~1470
C-ClStretch~650-800~760~710

Data for 2-(Chloromethyl)pyridine hydrochloride and 3-(Chloromethyl)pyridine are based on publicly available spectra. Expected values for this compound are based on typical ranges for similar structures.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its identity and structure. The table below lists the mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions.

Ion 3-(Chloromethyl)-2-methylpyridine HCl (Expected m/z) 2-(Chloromethyl)pyridine HCl (Observed m/z) [1]3-(Chloromethyl)pyridine (Free Base) (Observed m/z)
Molecular Ion [M]⁺ 141/143 (for the free base)127 (for the free base)127/129
[M-Cl]⁺ 1069292
[M-CH₂Cl]⁺ 927878
Pyridinium Ion 937979

Note: In mass spectrometry of hydrochloride salts, the spectrum often corresponds to the free base due to the loss of HCl in the ion source.

Experimental Protocols

The following are generalized protocols for obtaining IR and Mass Spectra for solid organic compounds like this compound.

Infrared (IR) Spectroscopy Protocol (Solid Phase)
  • Sample Preparation: A small amount of the solid sample (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approx. 200 mg) using an agate mortar and pestle. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Pellet Formation (for KBr method): The finely ground mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet or the salt plate with the sample film is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is recorded separately and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically using a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

  • Ionization: The volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Chemical Sample Prep_IR Prepare IR Sample (e.g., KBr Pellet or Thin Film) Sample->Prep_IR Prep_MS Prepare MS Sample (Direct Insertion Probe) Sample->Prep_MS IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec IR_Spectrum IR Spectrum IR_Spec->IR_Spectrum MS_Spectrum Mass Spectrum MS_Spec->MS_Spectrum Interpretation Structural Interpretation and Comparison IR_Spectrum->Interpretation MS_Spectrum->Interpretation Report Final Report and Structure Confirmation Interpretation->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Comparative study of different synthetic routes to chloromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Chloromethylpyridines

Chloromethylpyridines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their utility stems from the reactive chloromethyl group, which allows for the facile introduction of the pyridylmethyl moiety into various molecular scaffolds. The three isomers, 2-, 3-, and 4-chloromethylpyridine, each offer unique synthetic handles for the construction of complex target molecules. This guide provides a comparative analysis of the primary synthetic routes to these valuable building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

The synthesis of chloromethylpyridines can be broadly categorized into two main strategies: direct side-chain chlorination of the corresponding methylpyridines (picolines) and multi-step synthetic sequences involving functional group transformations of pyridine derivatives. The choice of route often depends on the desired isomer, available starting materials, and the required scale of the synthesis.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the most common synthetic routes to 2-, 3-, and 4-chloromethylpyridine.

Target Compound Synthetic Route Starting Material Key Reagents Reaction Conditions Yield (%) Key Advantages Key Disadvantages
2-Chloromethylpyridine Direct Chlorination2-MethylpyridineCl₂, light irradiation60-65°C, 6 h[1]ModerateAtom economical, one-step process.Formation of polychlorinated byproducts, potential for ring chlorination.
From N-Oxide2-Methylpyridine-N-oxidePOCl₃, Et₃N[2]Not specifiedEfficient[2]High selectivity for the 2-position.Requires preparation of the N-oxide precursor.
From N-Oxide2-Methylpyridine-N-oxidePhosgene3-25°C[3]Not specifiedAlternative to POCl₃.Phosgene is highly toxic.
Multi-step Synthesis2-MethylpyridineH₂O₂, Acetic acid, SOCl₂70-80°C (oxidation), subsequent steps vary[4]High[4]Avoids direct use of chlorine gas, good for large scale.Multi-step process, potentially lower overall yield.
3-Chloromethylpyridine Multi-step Synthesis3-MethylpyridineKMnO₄, Methanol, H₂SO₄, Reductant, SOCl₂85-90°C (oxidation), subsequent steps vary[5][6]Not specifiedHigh purity of the final product.Long synthetic sequence, generation of waste (e.g., MnO₂).
From Pyridyl Carbinol3-Pyridyl carbinolSOCl₂23-35°C[7]High[7]High yield and purity, direct conversion.Requires the precursor 3-pyridyl carbinol.
4-Chloromethylpyridine Multi-step Synthesis4-MethylpyridineKMnO₄, Methanol, Acid, Reductant, SOCl₂75-80°C (oxidation), subsequent steps vary[8]Not specifiedWell-established route.Multi-step process with associated yield losses.

Experimental Protocols & Methodologies

Synthesis of 2-Chloromethylpyridine via Direct Chlorination

This method involves the free-radical chlorination of the methyl group of 2-methylpyridine.

Protocol:

  • In a reaction vessel, a mixture of 2-methylpyridine and anhydrous carbon tetrachloride is prepared.

  • Dry sodium carbonate is added to the mixture.

  • The mixture is heated to a temperature of 58-60°C.

  • Chlorine gas is then introduced under light irradiation, maintaining the temperature at 60-65°C for approximately six hours.

  • After the reaction is complete, the mixture is cooled, and the sodium carbonate is dissolved by adding water.

  • The pH of the solution is adjusted to 8-9 using a liquid alkali.

  • The aqueous layer is separated to yield the crude product, which can be further purified by distillation.[1]

Synthesis of 2-Chloromethylpyridine from 2-Methylpyridine-N-oxide

This route offers an alternative to direct chlorination, often with improved selectivity.

Protocol:

  • 2-Methylpyridine is first oxidized to 2-methylpyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[4]

  • The resulting 2-methylpyridine-N-oxide is then treated with a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of an organic base such as triethylamine (Et₃N).[2]

  • Alternatively, phosgene can be used as the chlorinating agent in a suitable solvent like methylene chloride or acetonitrile at a controlled temperature of 3-25°C.[3]

  • The reaction mixture is worked up to isolate the 2-chloromethylpyridine.

Multi-step Synthesis of 3-Chloromethylpyridine Hydrochloride

This method is a common approach for the preparation of 3-chloromethylpyridine, where direct chlorination is less selective.

Protocol:

  • Oxidation: 3-Methylpyridine is oxidized to 3-pyridinecarboxylic acid (nicotinic acid) using a strong oxidizing agent like potassium permanganate (KMnO₄) in water at 85-90°C.[5][6]

  • Esterification: The resulting nicotinic acid is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl nicotinate.[5]

  • Reduction: The methyl nicotinate is then reduced to 3-pyridinemethanol.

  • Chlorination: Finally, 3-pyridinemethanol is reacted with thionyl chloride (SOCl₂) to yield 3-chloromethylpyridine hydrochloride.[5][6][7] The pyridyl carbinol is added gradually to a solution of thionyl chloride in an inert solvent like toluene at a temperature maintained between 23-35°C.[7]

Multi-step Synthesis of 4-Chloromethylpyridine Hydrochloride

Similar to the 3-isomer, a multi-step synthesis is the preferred method for obtaining 4-chloromethylpyridine.

Protocol:

  • Oxidation: 4-Methylpyridine is oxidized to 4-pyridinecarboxylic acid (isonicotinic acid) using potassium permanganate at 75-80°C.[8]

  • Esterification: The isonicotinic acid is then converted to its methyl ester, methyl isonicotinate, by reaction with methanol under acidic conditions.[8]

  • Reduction: The ester is subsequently reduced to 4-pyridinemethanol.

  • Chlorination: The final step involves the reaction of 4-pyridinemethanol with thionyl chloride to produce the target 4-chloromethylpyridine hydrochloride.[8]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic routes described above.

G Direct Chlorination of 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine Reaction Mixture Reaction Mixture 2-Methylpyridine->Reaction Mixture Cl2, CCl4, Na2CO3 Crude Product Crude Product Reaction Mixture->Crude Product Heat (60-65°C), Light Irradiation 2-Chloromethylpyridine 2-Chloromethylpyridine Crude Product->2-Chloromethylpyridine Aqueous Workup, Purification

Caption: Workflow for the direct chlorination of 2-methylpyridine.

G Synthesis from 2-Methylpyridine-N-oxide 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine-N-oxide 2-Methylpyridine-N-oxide 2-Methylpyridine->2-Methylpyridine-N-oxide H2O2, Acetic Acid 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Methylpyridine-N-oxide->2-Chloromethylpyridine POCl3, Et3N

Caption: Synthesis of 2-chloromethylpyridine from its N-oxide.

G Multi-step Synthesis of 3/4-Chloromethylpyridine Methylpyridine Methylpyridine Pyridinecarboxylic Acid Pyridinecarboxylic Acid Methylpyridine->Pyridinecarboxylic Acid KMnO4 Methyl Pyridinecarboxylate Methyl Pyridinecarboxylate Pyridinecarboxylic Acid->Methyl Pyridinecarboxylate Methanol, Acid Pyridinemethanol Pyridinemethanol Methyl Pyridinecarboxylate->Pyridinemethanol Reduction Chloromethylpyridine HCl Chloromethylpyridine HCl Pyridinemethanol->Chloromethylpyridine HCl SOCl2

Caption: General multi-step route to 3- or 4-chloromethylpyridine.

References

Assessing the biological efficacy of 3-(chloromethyl)-2-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the biological efficacy of 3-(chloromethyl)-2-methylpyridine derivatives necessitates a comparative analysis of their potential activities against various biological targets. Due to a lack of extensive research on this specific class of molecules, this guide consolidates data from structurally related pyridine derivatives to provide a predictive overview of their potential anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into this chemical space.

Anticancer Activity of Pyridine Derivatives

Pyridine and its derivatives are integral scaffolds in numerous approved anticancer drugs and are known to exhibit a wide range of cytotoxic activities against various cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis, inhibition of key enzymes like cyclooxygenases, or interference with microtubule polymerization.[2][3]

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of various pyridine derivatives, providing a benchmark for the potential efficacy of 3-(chloromethyl)-2-methylpyridine analogues. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-based Chalcone (4c) Methicillin-resistant Staphylococcus aureus (MRSA)2 (MIC)--
Pyridine-based Pyrazoline (6h) Neisseria gonorrhoeae8 (MIC)--
Diarylpyridine (10t) HeLa (Cervical Cancer)0.19Combretastatin A-4 (CA-4)-
Diarylpyridine (10t) SGC-7901 (Gastric Cancer)0.30Combretastatin A-4 (CA-4)-
Diarylpyridine (10t) MCF-7 (Breast Cancer)0.33Combretastatin A-4 (CA-4)-
Pyridine-bridged CA-4 analogue (4h) HeLa (Cervical Cancer)-Combretastatin A-4 (CA-4)-
Pyridine-bridged CA-4 analogue (4s) HeLa (Cervical Cancer)-Combretastatin A-4 (CA-4)-
1,2,4 Triazole Pyridine (TP6) B16F10 (Murine Melanoma)41.12 - 61.11--

Antimicrobial Activity of Pyridine Derivatives

The pyridine nucleus is also a key feature in many compounds exhibiting potent antimicrobial activity against a spectrum of bacteria and fungi.[4][5] The mode of action often involves the disruption of the microbial cell wall or interference with essential cellular processes.[5]

Comparative Efficacy Against Microbial Strains

The table below presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one (4a) Staphylococcus aureus, Bacillus subtilis, Escherichia coliMild to ModerateStreptomycin-
3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidin-2-one (4b) Staphylococcus aureus, Bacillus subtilis, Escherichia coliMild to ModerateStreptomycin-
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) Staphylococcus aureus4Ceftazidime-
3-(pyridine-3-yl)-2-oxazolidinone (21b, 21d, 21f) Gram-positive bacteriaStrong activityLinezolid-
Pyridine-based Chalcone (4c) Methicillin-resistant Staphylococcus aureus (MRSA)2--
Pyridine-based Pyrazoline (6h) Neisseria gonorrhoeae8--

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-(chloromethyl)-2-methylpyridine derivatives) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for screening the anticancer activity of novel compounds and a simplified representation of the apoptosis signaling pathway, a common mechanism of action for anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Conclusion synthesis Synthesis of 3-(chloromethyl)-2- methylpyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Protein Expression apoptosis_assay->western_blot cell_cycle->western_blot conclusion Identification of Lead Compounds western_blot->conclusion apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway ext_stimuli External Stimuli (e.g., Pyridine Derivative) bax Bax/Bak Activation ext_stimuli->bax death_receptor Death Receptor Binding (e.g., Fas, TNFR) ext_stimuli->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Safe Disposal of 3-(Chloromethyl)-2-methylpyridine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-(Chloromethyl)-2-methylpyridine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1][2] Always handle this substance in a well-ventilated area or a chemical fume hood.[1][3]

Personal Protective Equipment (PPE): All personnel must use the following PPE when handling this chemical:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[3]To prevent skin contact and absorption.[3]
Body Protection A standard, fully-buttoned lab coat.[3]To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[3][4]To avoid inhalation of dust or vapors.[3]
Spill & Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

  • Clean-up:

    • If the substance is dry, use dry clean-up procedures to avoid generating dust.[1][2]

    • Sweep or vacuum up the material (using explosion-proof equipment) and place it in a sealed, labeled container for disposal.[1][2]

    • Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1]

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove all contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, get medical advice.[2]

  • Inhalation: Move the exposed person to fresh air and keep them comfortable for breathing.[2][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] If the person is conscious, give them one or two glasses of water to dilute the chemical.[7] Call a poison center or doctor immediately.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[3][8]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[3]

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[3][4]

2. Container and Labeling:

  • Collect all waste in a designated, compatible, and sealable hazardous waste container.[3][4] Lined metal or plastic pails are suitable options.[1]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."

  • Clearly indicate the associated hazards on the label (e.g., Corrosive, Toxic, Harmful).[3]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

  • The storage area should be cool, dry, and away from sources of ignition.[4]

  • Ensure the container is stored upright and protected against physical damage.[1]

4. Final Disposal:

  • Dispose of the waste through your institution's EHS department or an authorized hazardous waste collection service.[1][2]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Current practices for the disposal of waste pyridine often include high-temperature incineration.[8]

Hazard Classification Summary

The following table summarizes the key hazard information for pyridine derivatives, which are similar to this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1][2]
Acute Toxicity, Dermal H312Harmful in contact with skin.[1]
Skin Corrosion/Irritation H314 / H315Causes severe skin burns and eye damage / Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1]
Acute Toxicity, Inhalation H332Harmful if inhaled.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1][5]
Corrosive to Metals H290May be corrosive to metals.[2][6]
Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Chemical Handling ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items, spill residue) fume_hood->waste_gen is_spill Is it a spill? waste_gen->is_spill spill_size Assess Spill Size is_spill->spill_size Yes waste_collection Collect in Designated Hazardous Waste Container is_spill->waste_collection No small_spill Small Spill: Absorb with inert material spill_size->small_spill Small large_spill Large Spill: Contact EHS Immediately spill_size->large_spill Large small_spill->waste_collection segregate Segregate from Incompatible Materials waste_collection->segregate label_container Label Container Correctly (Name, Hazards) segregate->label_container store_safe Store in Secure, Ventilated Area label_container->store_safe ehs_contact Arrange for Pickup by Authorized Waste Disposal Service / EHS store_safe->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 3-(Chloromethyl)-2-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(Chloromethyl)-2-methylpyridine hydrochloride. The following guidance is based on data from structurally similar compounds, including 3-(Chloromethyl)pyridine hydrochloride, 3-(Chloromethyl)-5-methylpyridine hydrochloride, and 2-(Chloromethyl)-3-methylpyridine hydrochloride. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a primary resource for immediate safety protocols, operational plans, and disposal procedures.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess significant health hazards. The following table summarizes the likely GHS classifications.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2][3][4][5]
Skin Corrosion/Irritation (Category 1B/2)H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3][4][5][6]
Serious Eye Damage/Eye Irritation (Category 1/2A)H318/H319: Causes serious eye damage or causes serious eye irritation.[3][5][6]
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation.[3][6]
Corrosive to Metals (Category 1)H290: May be corrosive to metals.[2]

Personal Protective Equipment (PPE) Requirements

Strict adherence to the following PPE requirements is mandatory to minimize exposure risk.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over goggles for maximum protection.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.[7]
Body Laboratory CoatA fully buttoned lab coat is required. Consider a chemically resistant apron for added protection during dispensing or transfers.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • All handling of this compound must be conducted within a certified chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Prepare all necessary equipment and reagents before starting work to minimize time spent handling the chemical.

  • Designate a specific area within the fume hood for the handling of this compound.

2. Weighing and Dispensing:

  • Wear all required PPE before handling the container.

  • Carefully open the container, avoiding the creation of dust.

  • Use a spatula or other appropriate tool to weigh the desired amount of the compound onto a tared weigh boat or into a suitable container.

  • Close the primary container tightly immediately after dispensing.

3. In Solution:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the container with the solution covered as much as possible.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing PPE.

Spill and Emergency Response Plan

1. Small Spills (in a chemical fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8]

  • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2][3]

  • Decontaminate the spill area as described in the post-handling protocol.

2. Large Spills (outside a chemical fume hood):

  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory doors and prevent entry.

  • Contact the institution's emergency response team or environmental health and safety office.

  • Provide details of the spilled chemical.

3. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]

Disposal Plan

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2][10]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood emergency_exposure Personal Exposure Response prep_ppe->emergency_exposure If Exposure Occurs prep_emergency Verify Emergency Equipment Accessibility prep_hood->prep_emergency handle_weigh Weigh and Dispense Carefully prep_emergency->handle_weigh handle_dissolve Dissolve Slowly handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs handle_close Keep Containers Closed handle_dissolve->handle_close handle_dissolve->emergency_spill If Spill Occurs clean_decontaminate Decontaminate Surfaces and Glassware handle_close->clean_decontaminate clean_waste Collect All Waste in Labeled Container clean_decontaminate->clean_waste clean_ppe Remove PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash dispose Dispose of Hazardous Waste per Regulations clean_wash->dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-2-methylpyridine hydrochloride
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Reactant of Route 2
3-(Chloromethyl)-2-methylpyridine hydrochloride

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